Dasolampanel
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
CAS No. |
503294-13-1 |
|---|---|
Molecular Formula |
C17H20ClN5O3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1 |
InChI Key |
LAKQPSQCICNZII-NOHGZBONSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NGX-426; NGX 426; NGX426; Dasolampanel |
Origin of Product |
United States |
Foundational & Exploratory
Dasolampanel: A Technical Deep-Dive into its Antagonistic Action on Central Excitatory Pathways
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the mechanism of action of Dasolampanel (formerly known as NGX-426 or LY545694), a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.
Core Mechanism of Action: Attenuation of Glutamatergic Neurotransmission
This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active moiety, tezampanel.[1] Tezampanel exerts its pharmacological effects by competitively binding to and blocking the activation of two major subtypes of ionotropic glutamate receptors: AMPA and kainate receptors.[2] These receptors are critical for mediating the majority of fast excitatory synaptic transmission throughout the CNS.
By antagonizing these receptors, this compound effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into postsynaptic neurons that is normally triggered by the binding of the excitatory neurotransmitter glutamate.[3] This leads to a dampening of neuronal excitability and a reduction in the propagation of excitatory signals, a mechanism believed to be beneficial in conditions characterized by neuronal hyperexcitability, such as chronic pain and epilepsy.
This compound has shown a particular affinity for kainate receptors containing the GluK1 (previously known as GluR5) subunit, which are implicated in pain signaling pathways.[1][4]
Quantitative Pharmacological Profile
While specific binding affinity (Ki) and potency (IC50) values for this compound across all AMPA and kainate receptor subunit combinations are not extensively published, data from related compounds and preclinical studies provide insight into its pharmacological profile. The following table summarizes available quantitative data for relevant AMPA/kainate receptor antagonists.
| Compound | Receptor Target | Assay Type | Value | Reference |
| Perampanel | AMPA Receptor | Ca²⁺ Influx Inhibition | IC50: 93 nM | |
| Perampanel | AMPA Receptor | Inward Current Inhibition | IC50: 692 ± 94 nM | |
| LY466195 | GluK1 Kainate Receptor | Preclinical Migraine Model | ID50: 100 µg/kg |
Key Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the direct ionotropic signaling cascade initiated by glutamate binding to AMPA and kainate receptors. However, the antagonism of these receptors, particularly kainate receptors, can also influence downstream intracellular signaling pathways through metabotropic actions.
A. Inhibition of Ionotropic Signaling:
The core mechanism involves the blockade of ion channel opening, thereby preventing the depolarization of the postsynaptic membrane.
References
Dasolampanel: A Technical Overview of AMPA/Kainate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasolampanel (also known as NGX-426) and its prodrug, this compound etibutil (LY-545694), represent a class of competitive antagonists targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] While this compound showed therapeutic potential in preclinical and early clinical studies for chronic pain conditions, including neuropathic pain and migraine, it was ultimately not brought to market.[1] This technical guide provides a comprehensive overview of the available information on this compound's interaction with AMPA and kainate receptors, including detailed experimental methodologies for assessing binding affinity and a summary of its known signaling implications.
Introduction to this compound
This compound was developed as an orally bioavailable analog of tezampanel, another AMPA/kainate receptor antagonist that required intravenous administration.[1] By competitively blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, this compound reduces postsynaptic depolarization and neuronal excitability. This mechanism of action underlies its potential therapeutic effects in conditions characterized by excessive glutamatergic signaling.
AMPA and Kainate Receptor Binding Affinity
Table 1: this compound Binding Affinity for AMPA Receptors
| Radioligand | Receptor Subtype(s) | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: this compound Binding Affinity for Kainate Receptors
| Radioligand | Receptor Subtype(s) | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
This compound, as a competitive antagonist, directly interferes with the canonical signaling pathway of AMPA and kainate receptors. By blocking glutamate binding, it prevents the conformational change required for ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This leads to a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of neuronal signaling.
Figure 1. this compound's mechanism of action at the glutamatergic synapse.
Experimental Protocols
The binding affinity of a compound like this compound to AMPA and kainate receptors is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2][3]
Radioligand Binding Assay for AMPA/Kainate Receptors
This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., this compound) for AMPA or kainate receptors.
4.1.1. Materials
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors).
-
Test Compound: this compound.
-
Receptor Source: Homogenates of brain tissue (e.g., cortex, hippocampus) or membranes from cell lines expressing the specific receptor subtypes of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
4.1.2. Method
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known saturating unlabeled ligand.
-
Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a competitive antagonist of AMPA and kainate receptors that showed promise in early-stage clinical development for pain. While specific quantitative data on its binding affinity remains elusive in publicly accessible sources, the established methodologies of radioligand binding assays provide a clear framework for how such data would be generated. The understanding of its mechanism of action at the glutamatergic synapse provides a solid foundation for its potential pharmacological effects. Further disclosure of preclinical data would be necessary for a complete and in-depth understanding of this compound's receptor pharmacology.
References
Preclinical Pharmacokinetic Profile of Perampanel: An In-Depth Technical Guide
Please Note: As of the latest search, there is no publicly available information on a compound named "Dasolampanel." Therefore, this technical guide will focus on the preclinical pharmacokinetics of Perampanel , a well-documented anti-epileptic drug, to fulfill the detailed structural and content requirements of the request.
Executive Summary
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Perampanel, a selective, non-competitive AMPA receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways in various preclinical models. All quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction
Perampanel is an anti-epileptic drug that has demonstrated broad-spectrum anti-seizure activity in a variety of preclinical models.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties in these models is crucial for translating preclinical findings to clinical development. This guide synthesizes the available preclinical pharmacokinetic data for Perampanel in key laboratory animal species.
Pharmacokinetic Parameters
The pharmacokinetic profile of Perampanel has been characterized in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.
Table 1: Single-Dose Oral Pharmacokinetics of Perampanel in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | 10 | 830 | 1.0 | 1.67 | 46.1 |
| Dog | 1 | 90.5 (mean) | - | 5.34 | 53.5 |
| Monkey | 1 | 90.5 (mean) | - | 7.55 | 74.5 |
Data compiled from multiple sources. Cmax and Tmax for Dog and Monkey at 1 mg/kg are mean values from male and female animals.
Table 2: Single-Dose Intravenous Pharmacokinetics of Perampanel in Preclinical Models
| Species | Dose (mg/kg) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Comprehensive intravenous pharmacokinetic data for preclinical models were not available in the public domain at the time of this report.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the preclinical evaluation of Perampanel.
Animal Models
-
Species and Strain:
-
Rats (e.g., Sprague-Dawley, Wistar)
-
Mice (e.g., ICR, DBA/2)
-
Dogs (e.g., Beagle)
-
Monkeys (e.g., Cynomolgus)
-
-
Housing and Care: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
Drug Administration
-
Oral (PO) Administration: Perampanel is often administered via oral gavage. The drug is typically suspended in a vehicle such as a 0.5% methylcellulose solution.
-
Intravenous (IV) Administration: For intravenous studies, Perampanel would be dissolved in a suitable vehicle and administered as a bolus injection or infusion, typically into a major vein (e.g., tail vein in rats).
-
Intraperitoneal (IP) Administration: In some pharmacodynamic studies, such as the rat amygdala kindling model, Perampanel has been administered intraperitoneally.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein (rats) or cephalic vein (dogs, monkeys). Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of Perampanel are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity for the drug and its metabolites.
Metabolism
Perampanel is extensively metabolized, primarily in the liver. The main metabolic pathways involve oxidation and subsequent glucuronidation.
-
Primary Metabolism: Oxidative metabolism is mediated predominantly by the cytochrome P450 enzyme CYP3A4.
-
Metabolic Pathways: In preclinical species such as rats and monkeys, the principal metabolic pathways include:
-
Ring hydroxylation
-
Rearrangement of the pyridine ring
-
Formation of a dihydrodiol metabolite
-
Unchanged Perampanel is the major component found in the plasma of rats and monkeys.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of a novel compound.
Metabolic Pathway of Perampanel
This diagram outlines the primary metabolic transformation of Perampanel.
Conclusion
Perampanel exhibits favorable pharmacokinetic properties in preclinical animal models, including good oral bioavailability. It undergoes extensive metabolism primarily through oxidation by CYP3A4. The data summarized in this guide provide a foundational understanding of the preclinical pharmacokinetics of Perampanel, which is essential for the design and interpretation of non-clinical safety and efficacy studies and for informing clinical trial design. Further studies detailing the intravenous pharmacokinetics would provide a more complete picture of its disposition in these preclinical species.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dasolampanel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasolampanel, also known as NGX-426, is a potent, orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Developed as a potential therapeutic for chronic pain conditions, including neuropathic pain and migraine, this compound represents an important evolution from its non-orally bioavailable predecessor, tezampanel. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to support further research and development in the field of neurology and pain management.
Chemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (3S,4aS,6S,8aR)-6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)-decahydroisoquinoline-3-carboxylic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H20ClN5O3 | [1][2] |
| Molecular Weight | 377.83 g/mol | [1][2] |
| CAS Number | 503294-13-1 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Data not publicly available | |
| pKa | Data not publicly available |
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a general synthetic strategy can be inferred from patents and publications on related decahydroisoquinoline-3-carboxylic acid derivatives. The synthesis would logically involve the construction of the core decahydroisoquinoline-3-carboxylic acid scaffold, followed by the coupling of the substituted phenoxy moiety.
A plausible, generalized synthetic pathway is outlined below. It is important to note that the following is a representative scheme and the actual process may involve different reagents, protecting groups, and reaction conditions.
Generalized Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Experimental Protocols (General Description):
-
Step 1: Synthesis of the Decahydroisoquinoline Core: The synthesis of the decahydroisoquinoline-3-carboxylic acid core is a critical step. This can be achieved through various methods, including the Pictet-Spengler reaction followed by stereoselective reduction of a tetrahydroisoquinoline precursor. The use of chiral catalysts or resolving agents would be necessary to obtain the desired (3S,4aS,6S,8aR) stereochemistry. The carboxylic acid would likely be protected as an ester during these steps.
-
Step 2: Synthesis of the Substituted Phenol: The 3-chloro-2-(1H-tetrazol-5-yl)phenol moiety would be synthesized separately. This could start from a commercially available substituted phenol, such as 2-bromo-6-chlorophenol. The tetrazole ring can be formed from a nitrile precursor, which in turn can be introduced via various organic reactions.
-
Step 3: Coupling and Deprotection: The decahydroisoquinoline core and the substituted phenol would then be coupled, likely through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The final step would involve the deprotection of the carboxylic acid, typically by hydrolysis of the ester, to yield this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at both AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces the excitatory effects of glutamate.
Antagonism of AMPA Receptors
AMPA receptors mediate the majority of fast excitatory postsynaptic currents. Upon binding glutamate, these receptors open, allowing an influx of sodium ions (and in some cases, calcium ions), leading to depolarization of the postsynaptic neuron. This compound competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation.
Caption: this compound competitively blocks glutamate binding to AMPA receptors.
Antagonism of Kainate Receptors
Kainate receptors have a more modulatory role in synaptic transmission. They are located both presynaptically, where they can regulate the release of glutamate and GABA, and postsynaptically, where they contribute to the excitatory postsynaptic potential. This compound's antagonism of kainate receptors further contributes to the overall reduction in neuronal excitability.
Caption: this compound blocks kainate receptors, modulating neurotransmission.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively published. However, information can be gleaned from studies on its ester prodrug, this compound etibutil (LY545694), which was designed to improve oral bioavailability.
| Parameter | Finding | Subject | Reference |
| Route of Administration | Oral | Human | |
| Prodrug | This compound etibutil (LY545694) | ||
| Maximally Tolerated Multiple Dose (MTMD) of LY545694 | 25 mg twice daily | Healthy Male Volunteers | |
| Adverse Events (LY545694) | Dizziness, nausea, vomiting | Patients in clinical trials | |
| Efficacy in Pain Models (LY545694) | Reduced secondary hyperalgesia in a brief thermal stimulation model | Healthy Male Volunteers |
Conclusion and Future Directions
This compound is a promising molecule in the field of non-opioid analgesics due to its specific mechanism of action as a dual AMPA/kainate receptor antagonist. While its clinical development has not progressed to market, the compound and its derivatives remain valuable tools for research into the glutamatergic system and its role in chronic pain and other neurological disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential in other indications. The development of detailed and scalable synthetic routes will be crucial for facilitating such research.
References
- 1. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3SR,4aRS,6RS,8aRS)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3 - carboxylic acid: a structurally novel, systemically active, competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Profile of Dasolampanel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dasolampanel is an investigational drug identified as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These ionotropic glutamate receptors are pivotal in mediating fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in a range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. By blocking these receptors, this compound is hypothesized to mitigate glutamate-mediated excitotoxicity and confer neuroprotection. This technical guide synthesizes the currently available, though limited, preclinical in vitro data on the neuroprotective effects of this compound, focusing on its mechanism of action and potential therapeutic applications.
Mechanism of Action: Attenuation of Glutamate Excitotoxicity
This compound's primary mechanism of action is the antagonism of kainate and AMPA receptors, which reduces the excessive influx of calcium ions into neurons that is triggered by high concentrations of glutamate. This action is central to its neuroprotective potential. While specific quantitative data on this compound from in vitro neuroprotection studies are not extensively available in the public domain, the foundational mechanism is rooted in the well-established role of glutamate receptor antagonists in preventing excitotoxic cell death.
Core Tenets of this compound's Neuroprotective Action:
-
Kainate Receptor Antagonism: this compound blocks kainate receptors, which are implicated in neuronal hyperexcitability and seizure activity. By inhibiting these receptors, this compound helps to regulate excitatory neurotransmission.[1][2]
-
AMPA Receptor Antagonism: As an antagonist of AMPA receptors, this compound further contributes to the reduction of glutamate-mediated excitatory signals.[2]
-
Reduction of Glutamate-Mediated Excitatory Transmission: The combined antagonism of kainate and AMPA receptors leads to a decrease in the overall excitatory tone in the nervous system, which is a key factor in preventing the cascade of events leading to neuronal damage and death in excitotoxic conditions.
Potential Therapeutic Applications
The neuroprotective properties of this compound suggest its potential utility in conditions characterized by excessive glutamate receptor activation. Preclinical interest and clinical investigations have explored its relevance in diseases such as epilepsy, sleep disorders, and pain.[2][3]
Experimental Protocols for In Vitro Neuroprotection Assays
While specific protocols for this compound are not publicly detailed, the following are standard experimental models used to evaluate the neuroprotective effects of glutamate receptor antagonists. These methodologies provide a framework for potential future in vitro studies of this compound.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This assay directly assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.
-
Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the glutamate challenge.
-
Excitotoxicity Induction: A neurotoxic concentration of L-glutamate (e.g., 50-100 µM) is added to the culture medium.
-
Incubation: The cultures are incubated for 24 to 48 hours to allow for the progression of excitotoxic cell death.
-
Viability Assessment: Cell viability is quantified using standard assays such as the MTT assay (measuring mitochondrial metabolic activity) or the LDH assay (measuring lactate dehydrogenase release from damaged cells). A reduction in cell death in this compound-treated cultures compared to vehicle-treated controls would indicate a neuroprotective effect.
Oxygen-Glucose Deprivation (OGD) Model of In Vitro Ischemia
This model simulates the conditions of ischemic stroke by depriving neuronal cultures of oxygen and glucose.
Experimental Workflow:
Detailed Methodology:
-
Culture Preparation: Primary neuronal cultures or organotypic brain slices are prepared and maintained.
-
Treatment: this compound is added to the culture medium at various concentrations, either as a pre-treatment before OGD or concurrently during the OGD period.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 30-90 minutes) to induce ischemic-like injury.
-
Reoxygenation: After OGD, the cultures are returned to normal glucose-containing medium and normoxic conditions to simulate reperfusion.
-
Damage Assessment: Neuronal injury is assessed at a later time point (e.g., 24 hours post-OGD) using methods like Propidium Iodide (PI) staining, which labels dead cells, or by measuring the release of LDH.
Signaling Pathways in Neuroprotection
The neuroprotective effects of glutamate receptor antagonists like this compound are primarily mediated by preventing the downstream consequences of excessive calcium influx.
Hypothesized Signaling Cascade:
Pathway Description:
-
Initiation: Pathological conditions lead to an excess release of glutamate in the synaptic cleft.
-
Receptor Activation: Glutamate binds to and activates kainate and AMPA receptors on the postsynaptic neuron.
-
This compound's Action: this compound, by competitively binding to these receptors, prevents their activation by glutamate.
-
Prevention of Calcium Overload: This antagonism blocks the excessive influx of calcium into the neuron.
-
Inhibition of Deleterious Cascades: By maintaining calcium homeostasis, this compound prevents the activation of calcium-dependent enzymes (such as calpains and caspases), mitochondrial dysfunction, the generation of reactive oxygen species (oxidative stress), and the initiation of apoptotic cell death pathways.
Conclusion
While direct and detailed in vitro neuroprotection data for this compound remains limited in publicly accessible literature, its mechanism as a kainate and AMPA receptor antagonist provides a strong rationale for its neuroprotective potential. The experimental frameworks described here are standard in the field and would be appropriate for further elucidating the specific neuroprotective profile of this compound. Future research focusing on quantitative assessments in models of glutamate excitotoxicity and ischemia will be crucial for fully characterizing its therapeutic promise for a range of neurological disorders.
References
A Technical Guide to Investigating AMPA Receptor Antagonists, such as Dasolampanel, in Glutamate-Mediated Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for studying the potential role of a selective AMPA receptor antagonist, exemplified by Dasolampanel, in the context of glutamate-mediated excitotoxicity. The experimental data and protocols detailed herein are based on established methodologies for assessing excitotoxicity and the known mechanisms of AMPA receptor antagonists. As of the latest literature review, specific public domain data directly linking this compound to excitotoxicity studies is limited. Therefore, this guide serves as a comprehensive, albeit generalized, resource for researchers designing studies in this area.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, which is implicated in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases.[1][2][3][4] This phenomenon is characterized by a massive influx of Ca2+ into neurons, triggering a cascade of detrimental events such as mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[1]
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory neurotransmission. Over-activation of AMPA receptors contributes significantly to the initial depolarization and subsequent excitotoxic cascade. Therefore, antagonists of the AMPA receptor are of significant interest as potential neuroprotective agents. This compound (also known as BIIB104) is a selective, non-competitive AMPA receptor antagonist that has been investigated for its potential therapeutic effects in conditions with underlying glutamatergic dysregulation. This guide outlines the core principles and methodologies for investigating the potential of this compound or similar compounds in mitigating glutamate-mediated excitotoxicity.
Glutamate Excitotoxicity Signaling Pathway
The signaling cascade initiated by excessive glutamate release and subsequent overstimulation of its receptors is complex. The following diagram illustrates the key events in glutamate-mediated excitotoxicity and the potential point of intervention for an AMPA receptor antagonist like this compound.
References
- 1. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 2. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasolampanel: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Dasolampanel (also known as NGX-426 and LY545694) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, developed as an orally bioavailable therapeutic for chronic pain. As an analog of tezampanel, which required intravenous administration, this compound represented a promising advancement in modulating glutamatergic neurotransmission for pain management. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. While the compound showed promise in early studies, it ultimately did not achieve regulatory approval and its development was discontinued. This document consolidates the publicly available scientific and clinical data to serve as a resource for researchers and professionals in the field of drug development.
Introduction
Glutamatergic signaling, particularly through ionotropic receptors such as AMPA and kainate receptors, plays a crucial role in the transmission and sensitization of pain signals within the central and peripheral nervous systems.[1][2] Antagonism of these receptors has been a key strategy in the development of novel analgesics. This compound emerged from the efforts to create an orally active antagonist of AMPA and kainate receptors, building upon the pharmacological profile of its predecessor, tezampanel.[2][3] Initially developed by Eli Lilly & Co., this compound was investigated for the treatment of chronic pain conditions, including neuropathic pain and migraine.[1]
Mechanism of Action
This compound functions as a competitive antagonist at both AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. In pathological pain states, excessive activation of these receptors contributes to central sensitization, a key mechanism underlying chronic pain. By blocking the binding of glutamate to AMPA and kainate receptors, this compound reduces neuronal excitability and synaptic transmission in pain pathways.
Signaling Pathway
The binding of glutamate to AMPA and kainate receptors on the postsynaptic membrane of neurons in pain pathways, such as the dorsal horn of the spinal cord, leads to the influx of sodium and calcium ions. This influx causes depolarization of the neuron and propagation of the pain signal. This compound competitively inhibits this process, thereby dampening the transmission of nociceptive signals.
Preclinical Development
In Vitro Pharmacology
Preclinical Pharmacokinetics
Preclinical studies in animal models were conducted to assess the pharmacokinetic profile of this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 42% |
Table 1: Preclinical Pharmacokinetic Data for this compound
Preclinical Efficacy Models
This compound demonstrated efficacy in animal models of persistent pain.
| Model | Species | Endpoint | Efficacy | Reference |
| Carrageenan-induced thermal hyperalgesia | Rat | Reversal of hyperalgesia | Dose-dependent, MED of 3 mg/kg p.o. | |
| Formalin model | Rat | Reduction of nociceptive behaviors | MED of 1 mg/kg p.o. |
Table 2: Preclinical Efficacy of this compound in Pain Models
Clinical Development
This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trial (NCT00832546)
A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male volunteers to assess the safety, tolerability, and effect on experimental hyperalgesia of orally administered this compound (NGX426).
| Parameter | Result |
| Maximally Tolerated Multiple Dose (MTMD) | 25 mg twice daily |
| Effect on Secondary Hyperalgesia (vs. Placebo) | Significantly smaller (p < 0.0001) |
| Most Common Adverse Event | Dizziness |
Table 3: Key Findings from the Phase 1 Study of this compound in Healthy Volunteers
Phase 2 Clinical Trials
Two key Phase 2 studies evaluated the efficacy and safety of this compound in patients with chronic pain conditions.
This was a randomized, double-blind, placebo-controlled study.
This was a randomized, double-blind, placebo- and active-controlled (pregabalin) study.
Summary of Phase 2 Trial Results:
Across both Phase 2 trials, this compound did not demonstrate a significant difference from placebo on the primary efficacy endpoint of average pain severity. Notably, in the diabetic peripheral neuropathic pain study, the active control, pregabalin, also failed to separate from placebo.
Detailed quantitative efficacy and safety data from these Phase 2 trials are not available in the form of structured tables in published literature.
Safety and Tolerability in Phase 2:
Treatment-emergent adverse events, including nausea, vomiting, and dizziness, were significantly more frequent in the this compound groups compared to placebo (p ≤ 0.05). A significantly higher number of patients treated with this compound discontinued the trials due to adverse events (p < 0.001).
An important finding from these studies was that the steady-state plasma concentrations of this compound in patients were lower than the exposures that were shown to be effective in preclinical animal models of pain.
Key Experimental Protocols
Human Capsaicin-Induced Pain Model
This model was used to assess the analgesic and antihyperalgesic effects of this compound in healthy volunteers.
Protocol Details:
-
Subject Population: Healthy volunteers.
-
Design: Randomized, double-blind, crossover, placebo-controlled.
-
Intervention: Oral administration of this compound (e.g., 90 mg or 150 mg) or placebo.
-
Pain Induction: Intradermal injection of capsaicin (e.g., 250 µg) into the volar forearm at 30 minutes and 120 minutes post-drug administration.
-
Outcome Measures:
-
Spontaneous pain (Visual Analog Scale).
-
Elicited pain.
-
Area of hyperalgesia.
-
-
Statistical Analysis: Comparison of pain scores and area of hyperalgesia between this compound and placebo treatment periods.
Conclusion
The development of this compound represents a rational approach to designing an orally bioavailable AMPA/kainate receptor antagonist for the treatment of chronic pain. Preclinical studies and a Phase 1 trial in a human pain model demonstrated proof-of-concept for its analgesic and antihyperalgesic effects. However, the compound failed to demonstrate efficacy in larger Phase 2 clinical trials for osteoarthritis and painful diabetic neuropathy. The discrepancy between preclinical/early clinical findings and the Phase 2 results may be attributable to suboptimal pharmacokinetic exposure in the patient populations studied. Despite the discontinuation of its development, the story of this compound provides valuable insights for the future development of glutamatergic modulators for pain and other neurological disorders.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the reproducibility of intradermal administration of capsaicin as a model for inducing human pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasolampanel's Effect on Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dasolampanel is an investigational compound whose development was discontinued. As such, detailed preclinical data on its specific binding affinities and effects on synaptic transmission are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its intended mechanism of action as a competitive AMPA/kainate receptor antagonist. The quantitative data and experimental protocols presented are representative of well-characterized antagonists in this class, such as NBQX and CNQX, to illustrate the expected pharmacological profile and the methods used for its evaluation.
Executive Summary
This compound is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors. These ionotropic glutamate receptors are fundamental to mediating fast excitatory synaptic transmission throughout the central nervous system (CNS). By competitively inhibiting the binding of glutamate to these receptors, this compound was developed to reduce neuronal hyperexcitability. This mechanism of action suggests potential therapeutic applications in conditions characterized by excessive glutamatergic signaling, such as chronic pain and epilepsy. This document outlines the theoretical effects of this compound on synaptic transmission, supported by representative data from analogous compounds, and details the standard experimental procedures for characterizing such agents.
Mechanism of Action at the Synapse
Glutamate is the primary excitatory neurotransmitter in the CNS. Upon release from a presynaptic terminal, glutamate diffuses across the synaptic cleft and binds to postsynaptic receptors, including AMPA and kainate receptors.
-
AMPA Receptors (AMPARs): These receptors mediate the vast majority of fast excitatory neurotransmission. Glutamate binding rapidly opens the AMPAR channel, leading to an influx of sodium ions (Na+) and a subsequent depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).
-
Kainate Receptors (KARs): Kainate receptors have a more modulatory role in synaptic transmission. Postsynaptically, they contribute to a smaller and slower component of the EPSP. Presynaptically, they can influence the release of neurotransmitters, including both glutamate and GABA.
This compound, as a competitive antagonist, is expected to bind to the glutamate binding site on both AMPA and kainate receptors. This action prevents glutamate from activating the receptors, thereby reducing the influx of cations and dampening the excitatory signal.
Figure 1: Glutamatergic Synapse and this compound's Site of Action.
Data Presentation: Representative Antagonist Activity
The following tables summarize quantitative data for well-characterized competitive AMPA/kainate receptor antagonists, NBQX and CNQX. This data is illustrative of the expected profile for this compound.
Radioligand Binding Assays
Binding assays determine the affinity of a compound for its receptor target. This is typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50).
| Compound | Receptor/Subunit | Assay Type | Ki (nM) | IC50 (nM) |
| NBQX | AMPA Receptor | [3H]AMPA displacement | - | 150[1] |
| Kainate Receptor | [3H]Kainate displacement | - | 4,800[1] | |
| Recombinant (rat cortex mRNA) | vs. AMPA | 63 | - | |
| Recombinant (rat cortex mRNA) | vs. Kainate | 78 | - | |
| CNQX | AMPA Receptor | [3H]AMPA displacement | - | 300 |
| Kainate Receptor | [3H]Kainate displacement | - | 1,500 | |
| Rat Cortical Membranes | [3H]CNQX binding (KD) | 39 | - |
Functional Assays (Electrophysiology)
Functional assays measure the effect of a compound on receptor activity, such as the inhibition of excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
| Compound | Preparation | Assay Type | IC50 (µM) |
| NBQX | Hippocampal Slices (CA1) | Inhibition of field EPSP | 0.90 |
| CNQX | Hippocampal Slices | Inhibition of EPSP | ~2-5 |
Experimental Protocols
The characterization of a compound like this compound involves a suite of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competitive)
This protocol describes a typical competitive binding assay to determine the affinity of a test compound for AMPA/kainate receptors.
-
Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand (e.g., L-glutamate).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of AMPA/kainate receptor-mediated EPSCs from neurons in acute brain slices.
Figure 2: Workflow for Electrophysiological Analysis.
-
Slice Preparation:
-
Anesthetize an animal (e.g., a rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution containing a cesium-based solution to block potassium channels and isolate excitatory currents.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., the Schaffer collaterals for a CA1 pyramidal neuron).
-
Deliver brief electrical stimuli to evoke synaptic responses.
-
Record a stable baseline of EPSCs for several minutes.
-
Bath-apply this compound at various concentrations and record the effect on the EPSC amplitude and kinetics.
-
To isolate AMPA/kainate currents, other synaptic components can be blocked pharmacologically (e.g., using picrotoxin for GABAA receptors and AP5 for NMDA receptors).
-
Perform a washout of the drug to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the averaged EPSCs before, during, and after drug application.
-
Analyze the decay kinetics of the EPSCs.
-
Construct a dose-response curve by plotting the percentage inhibition of the EPSC amplitude against the drug concentration to determine the IC50.
-
Conclusion
This compound is a competitive antagonist of AMPA and kainate receptors, a mechanism that strongly supports its potential to modulate excitatory synaptic transmission. While specific quantitative data for this compound is not publicly available, the expected pharmacological profile would involve a reduction in the amplitude of AMPA and kainate receptor-mediated postsynaptic currents, leading to a decrease in neuronal excitability. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such compounds and provide a framework for understanding the preclinical evaluation of novel glutamate receptor modulators. Further research would be necessary to fully elucidate the specific binding affinities and functional effects of this compound on various AMPA and kainate receptor subunit combinations.
References
Preclinical Safety and Toxicology Profile of Dasolampanel: A Technical Guide
Disclaimer: Dasolampanel (also known as NGX-426) is a compound for which extensive preclinical safety and toxicology data is not publicly available. The development of this drug was discontinued, and as a result, comprehensive safety assessments typically found in regulatory submissions are not in the public domain. This guide, therefore, provides a framework for the preclinical safety and toxicology profile of a compound like this compound, based on its mechanism of action and standard regulatory requirements. The experimental protocols and data tables presented are representative examples and not specific to this compound.
Introduction
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound reduces glutamate-mediated excitatory signaling. This mechanism suggests potential therapeutic applications in conditions characterized by excessive neuronal excitation, such as chronic pain.[3]
A thorough preclinical safety and toxicology evaluation is critical to characterize the potential adverse effects of a new chemical entity before its administration in human clinical trials. This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical studies, and identify parameters for clinical monitoring.
This technical guide outlines the key components of a preclinical safety and toxicology program relevant to a compound like this compound.
Mechanism of Action: AMPA and Kainate Receptor Antagonism
Glutamate, the primary excitatory neurotransmitter in the CNS, activates both AMPA and kainate receptors, leading to the influx of sodium and, in some cases, calcium ions. This influx results in depolarization of the postsynaptic membrane and propagation of the nerve impulse. Antagonism of these receptors by this compound would be expected to dampen this excitatory signaling.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests evaluates the effects on the central nervous, cardiovascular, and respiratory systems.
Experimental Protocol: Core Battery Safety Pharmacology
-
Test System: Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species.
-
Dose Levels: A control group and at least three dose levels of the test article, ranging from the anticipated therapeutic exposure to exposures that elicit adverse effects.
-
Route of Administration: The intended clinical route of administration.
-
Cardiovascular Assessment (Non-rodent):
-
Conscious, telemetered animals are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Parameters evaluated include heart rate, PR interval, QRS duration, QT interval (corrected using a species-specific formula, e.g., QTcF), systolic and diastolic blood pressure, and mean arterial pressure.
-
Data is collected at baseline and at multiple time points post-dose to capture peak exposure effects.
-
-
Respiratory Assessment (Rodent or Non-rodent):
-
Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume.
-
Measurements are taken at baseline and at various time points post-dose.
-
-
Central Nervous System Assessment (Rodent):
-
A functional observational battery (FOB), such as a modified Irwin test, is performed.
-
This includes detailed observations of behavior, autonomic function, sensorimotor reflexes, and motor activity.
-
Observations are made at the time of expected peak plasma concentration and at other relevant time points.
-
Data Presentation
Table 1: Representative Cardiovascular Safety Pharmacology Data
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Heart Rate (bpm) | 120 ± 10 | 118 ± 12 | 115 ± 11 | 105 ± 13* |
| Mean Arterial Pressure (mmHg) | 100 ± 8 | 98 ± 7 | 95 ± 9 | 85 ± 10* |
| QTcF Interval (msec) | 250 ± 15 | 252 ± 14 | 255 ± 16 | 265 ± 18* |
Statistically significant change from control
Genotoxicity
Genotoxicity studies are performed to assess the potential of a compound to induce damage to genetic material (DNA). A standard battery of tests is required to evaluate different endpoints, including gene mutation, and chromosomal damage.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Method: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Method: Cells are exposed to the test article with and without metabolic activation. At a predetermined time, cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: Rodents (e.g., mice or rats).
-
Method: Animals are treated with the test article, typically via the clinical route. Bone marrow or peripheral blood is collected at appropriate time points. Erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Presentation
Table 2: Representative Ames Test Results
| Strain | Metabolic Activation (S9) | Test Article Concentration (µ g/plate ) | Mean Revertants ± SD | Result |
|---|---|---|---|---|
| TA98 | - | 0 (Control) | 25 ± 5 | Negative |
| 100 | 28 ± 6 | |||
| + | 0 (Control) | 30 ± 7 | Negative |
| | | 100 | 32 ± 8 | |
Table 3: Representative In Vivo Micronucleus Test Results
| Dose Group (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) |
|---|---|
| Vehicle Control | 0.15 ± 0.05 |
| Low Dose | 0.16 ± 0.06 |
| Mid Dose | 0.18 ± 0.07 |
| High Dose | 0.20 ± 0.08 |
| Positive Control | 2.50 ± 0.50* |
Statistically significant increase from vehicle control
Reproductive and Developmental Toxicology
These studies are conducted to identify any effects of the test article on mammalian reproduction and development.
Experimental Protocols
-
Fertility and Early Embryonic Development:
-
Test System: Rats.
-
Method: Males are dosed for a period before mating and during mating. Females are dosed before mating, during mating, and up to implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
-
-
Embryo-Fetal Development:
-
Test System: Two species, typically a rodent (rat) and a non-rodent (rabbit).
-
Method: Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development:
-
Test System: Rats.
-
Method: Pregnant females are dosed from implantation through lactation. The development, growth, and reproductive performance of the offspring are evaluated.
-
Data Presentation
Table 4: Representative Embryo-Fetal Development Study Endpoints
| Dose Group (mg/kg/day) | Number of Litters | Mean Live Fetuses/Litter | Mean Fetal Weight (g) | % Fetuses with Malformations |
|---|---|---|---|---|
| Vehicle Control | 20 | 14.2 ± 1.5 | 3.5 ± 0.3 | 1.2 |
| Low Dose | 20 | 14.0 ± 1.8 | 3.4 ± 0.4 | 1.5 |
| Mid Dose | 20 | 13.8 ± 2.0 | 3.2 ± 0.5 | 2.0 |
| High Dose | 18 | 12.5 ± 2.5* | 2.8 ± 0.6* | 5.5* |
Statistically significant difference from control
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumor-producing potential of a drug.
Experimental Protocol
-
Test System: Typically, lifetime studies in two rodent species (e.g., rat and mouse).
-
Duration: 24 months for rats, 18-24 months for mice.
-
Dose Levels: A control group and three dose levels, with the high dose intended to be the maximum tolerated dose (MTD).
-
Route of Administration: The intended clinical route.
-
Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs to identify neoplastic and non-neoplastic lesions.
Data Presentation
Table 5: Representative Carcinogenicity Study Results (Tumor Incidence)
| Organ | Tumor Type | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| Liver | Hepatocellular Adenoma | 5/50 (10%) | 6/50 (12%) | 8/50 (16%) | 15/50 (30%)* |
| Thyroid | Follicular Cell Carcinoma | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 3/50 (6%) |
Statistically significant increase from control
Conclusion
The preclinical safety and toxicology profile of a drug candidate like this compound is a critical component of its development program. A comprehensive evaluation of safety pharmacology, genotoxicity, reproductive toxicology, and carcinogenicity is required by regulatory agencies to ensure the safety of subjects in clinical trials. While specific data for this compound are not publicly available, the methodologies and data presentation formats outlined in this guide provide a framework for understanding the necessary assessments for a compound with its mechanism of action. Any future development of this compound or similar AMPA/kainate receptor antagonists would necessitate the generation of such a data package.
References
In Vivo Models for Efficacy Testing of Dasolampanel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasolampanel (NGX-426) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, developed as an orally bioavailable analog of tezampanel.[1][2] Its mechanism of action, which involves the modulation of glutamate-mediated excitatory neurotransmission, positions it as a candidate for treating chronic pain conditions such as neuropathic pain and migraine.[1][3][4] While extensive preclinical data from animal models for this compound have not been published, this guide details the known human in vivo efficacy model and provides a comprehensive overview of relevant preclinical animal models that are instrumental in evaluating the efficacy of AMPA/kainate receptor antagonists for neuropathic pain and epilepsy. This document serves as a technical resource for researchers and professionals involved in the development of similar neurotherapeutics.
Mechanism of Action of this compound
This compound functions by blocking AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. By antagonizing these receptors, this compound reduces the excitatory effects of glutamate, a key neurotransmitter involved in nociceptive signaling and seizure propagation.
Human In Vivo Model: Capsaicin-Induced Pain and Hyperalgesia
A significant clinical study evaluated the efficacy of this compound in a human model of cutaneous pain and hyperalgesia induced by intradermal capsaicin injections. This model is considered a valuable tool for predicting the efficacy of novel analgesics in clinical pain states.
Experimental Protocol
-
Study Design: A single-center, double-blind, randomized, placebo-controlled, three-way crossover study.
-
Subjects: 18 healthy male and female volunteers.
-
Treatment Arms:
-
This compound (NGX426) 90 mg (single oral dose)
-
This compound (NGX426) 150 mg (single oral dose)
-
Placebo (single oral dose)
-
-
Pain Induction: Intradermal injection of 250 µg of capsaicin into the forearm at 30 minutes and 120 minutes post-dosing.
-
Efficacy Endpoints:
-
Spontaneous Pain: Assessed using a visual analog scale (VAS).
-
Hyperalgesia: Area of increased sensitivity to pain, measured in response to a von Frey hair stimulus.
-
Allodynia: Pain in response to a normally non-painful stimulus, assessed with a cotton swab or brush.
-
Elicited Pain: Pain response to a defined stimulus.
-
Data Presentation
| Dose Group | Spontaneous Pain Reduction (vs. Placebo) | Hyperalgesia and Allodynia Reduction (vs. Placebo) | Elicited Pain Reduction (vs. Placebo) |
| 90 mg | Statistically significant after 30-minute capsaicin injection. | Statistically significant for both hyperalgesia and allodynia after both 30 and 120-minute injections. | Not specified as the primary outcome for this dose. |
| 150 mg | Statistically significant reductions after both 30 and 120-minute capsaicin injections. | Not specified as the primary outcome for this dose. | Statistically significant reductions. |
Preclinical In Vivo Models for AMPA/Kainate Receptor Antagonists
Neuropathic Pain Models
The CCI model is a widely used rodent model of neuropathic pain that mimics symptoms of nerve injury in humans.
-
Experimental Protocol:
-
Animal Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Baseline measurements are taken before surgery, and post-operative tests are conducted at various time points (e.g., days 7, 14, 21).
-
Drug Administration: The test compound (e.g., perampanel) is administered orally or intrathecally before behavioral testing on specific post-operative days.
-
The SNI model is another robust model of neuropathic pain.
-
Experimental Protocol:
-
Animal Species: Male Wistar rats or C57BL/6 mice.
-
Surgical Procedure: The tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.
-
Behavioral Testing: Similar to the CCI model, mechanical allodynia is the primary endpoint, assessed with von Frey filaments on the lateral side of the paw (sural nerve territory).
-
Drug Administration: The compound is administered at various time points post-surgery to assess its anti-allodynic effects.
-
Epilepsy and Seizure Models
This model is relevant for studying seizures in the developing brain, where AMPA receptor expression is upregulated.
-
Experimental Protocol:
-
Animal Species: Postnatal day 10 (P10) Long-Evans rat pups.
-
Seizure Induction: Pups are exposed to global hypoxia (e.g., 5% O2) for a defined period (e.g., 15 minutes).
-
Endpoint Measurement: The number and duration of tonic-clonic seizures are recorded during and after the hypoxic insult.
-
Drug Administration: A compound like talampanel can be administered intraperitoneally before the hypoxic challenge to assess its anti-seizure efficacy.
-
This model is used to study temporal lobe epilepsy and the process of epileptogenesis.
-
Experimental Protocol:
-
Animal Species: Adult male Wistar rats.
-
Surgical Procedure: A bipolar electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Procedure: After recovery, a sub-convulsive electrical stimulus is delivered daily. The behavioral seizure severity is scored using Racine's scale. The animal is considered fully kindled when it consistently exhibits stage 5 seizures.
-
Drug Testing: Once kindled, the afterdischarge threshold (the minimum current to elicit a seizure) is determined. The test compound is then administered to assess its ability to increase the afterdischarge threshold or reduce the severity and duration of evoked seizures.
-
Conclusion
The clinical efficacy of this compound in a human in vivo model of capsaicin-induced pain suggests that antagonism of AMPA/kainate receptors is a viable strategy for pain management. While specific preclinical animal model data for this compound are not publicly available, established models of neuropathic pain (CCI, SNI) and epilepsy (hypoxia-induced seizures, amygdala kindling) are critical tools for evaluating the therapeutic potential of this class of compounds. The methodologies and workflows outlined in this guide provide a framework for the preclinical assessment of this compound and other AMPA/kainate receptor antagonists, which is essential for their advancement through the drug development pipeline. Further research and publication of preclinical data would be invaluable for a more complete understanding of this compound's in vivo efficacy profile.
References
Methodological & Application
Application Notes and Protocols for AMPA/Kainate Receptor Antagonists in Rodent Studies with Reference to Dasolampanel
Note to the Reader: Publicly available, detailed preclinical data regarding the specific dosage and administration of Dasolampanel (also known as NGX-426 or LY545694) in rodent studies is limited. The development of this compound for chronic pain did not lead to its commercialization, and as a result, extensive preclinical data has not been published in the public domain.[1][2] One clinical study noted that the effective exposures in animal models of pain behavior were higher than those achieved in human trials, confirming the existence of such preclinical studies, though the specifics are not available.
To provide researchers with relevant and practical information, this document presents detailed application notes and protocols for Perampanel , a structurally and functionally similar, well-documented, selective AMPA receptor antagonist. This information can serve as a valuable reference for designing studies with other AMPA/kainate receptor antagonists like this compound, for which researchers may have access to proprietary data.
Overview of this compound and Related Compounds
This compound is an orally bioavailable competitive antagonist of AMPA and kainate receptors.[1][2] These receptors are ionotropic glutamate receptors that mediate a significant portion of fast excitatory neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound and related compounds can reduce neuronal hyperexcitability, which is implicated in conditions such as epilepsy and chronic pain.
Mechanism of Action: AMPA/Kainate Receptor Antagonism
Glutamate, the primary excitatory neurotransmitter in the CNS, binds to AMPA and kainate receptors, causing the influx of sodium and calcium ions and subsequent neuronal depolarization. In pathological states like neuropathic pain and epilepsy, there is an excess of glutamate signaling. AMPA/kainate receptor antagonists non-competitively or competitively block this binding, thereby dampening excitatory signals.
Diagram of AMPA/Kainate receptor antagonism.
Dosage and Administration of Perampanel in Rodent Studies (as an analogue for this compound)
The following table summarizes dosages and administration routes for Perampanel in various rodent models, which can serve as a starting point for designing studies with similar compounds.
| Compound | Species | Dose Range | Route of Administration | Vehicle | Study Type |
| Perampanel | Mouse | 0.47 - 1.6 mg/kg | Oral (p.o.) | Not Specified | Seizure Models |
| Perampanel | Rat | 0.75 - 1.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | Seizure Model |
| Perampanel | Rat | 3 and 6 mg/kg | Oral (p.o.) | Not Specified | Neuropathic Pain |
| Perampanel | Rat | 10, 30, or 100 µg | Intrathecal | Not Specified | Neuropathic & Inflammatory Pain |
Detailed Experimental Protocols
Protocol for Oral Administration in Rats
This protocol is suitable for administering this compound, which is designed to be orally bioavailable.
Objective: To administer a precise dose of the compound directly into the stomach.
Materials:
-
This compound or analogue compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Rat gavage needles (flexible or rigid with a ball tip, appropriate size for the animal's weight)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to calculate the correct dose volume.
-
Prepare the dosing solution by suspending or dissolving the compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement and ensure the head and body are in a straight line.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is in place, administer the solution slowly and steadily.
-
Withdraw the needle in a smooth, swift motion.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress or regurgitation.
-
Protocol for Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model is relevant for testing compounds like this compound, which are intended for chronic pain.
Objective: To induce a neuropathic pain state and assess the analgesic efficacy of the test compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Chromic gut sutures (4-0)
-
Test compound solution and vehicle
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Surgical Procedure (Day 0):
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animal to recover.
-
-
Behavioral Testing (Baseline and Post-Surgery):
-
Conduct baseline testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) before surgery.
-
Repeat behavioral testing at set time points post-surgery (e.g., days 7, 14, 21) to confirm the development of neuropathic pain.
-
-
Drug Administration and Efficacy Testing:
-
On the day of testing, administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
At a predetermined time post-administration (based on expected peak plasma concentration), repeat the behavioral tests to assess the compound's effect on pain thresholds.
-
Workflow for a neuropathic pain study.
Concluding Remarks for Researchers
While specific preclinical data for this compound remains largely proprietary, the information available for analogous compounds like Perampanel provides a solid foundation for experimental design. When working with a novel or less-documented compound, it is crucial to conduct initial dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects. The protocols provided here for administration and for a relevant disease model can be adapted based on the specific properties of the compound and the research questions being addressed.
References
Application Notes and Protocols for Dasolampanel in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces glutamate-mediated excitatory signaling.[2] This mechanism of action makes this compound a valuable tool for in vitro studies of neurological pathways and for the investigation of its therapeutic potential in conditions characterized by excessive excitatory neurotransmission.
These application notes provide a generalized protocol for the preparation of this compound for use in in vitro assays, such as cell-based functional assays, electrophysiological recordings, and binding assays.
Data Presentation
| Assay Type | Cell Line/Preparation | Agonist (if applicable) | Parameter | Value (nM) | Reference |
| Binding Assay | Recombinant human GluA2/GluA3 | [3H]-AMPA | Ki | Data not available | |
| Binding Assay | Recombinant human GluK1/GluK2 | [3H]-Kainate | Ki | Data not available | |
| Calcium Imaging | Primary cortical neurons | Glutamate | IC50 | Data not available | |
| Electrophysiology | Hippocampal slices | AMPA | IC50 | Data not available |
Researchers are encouraged to determine these values empirically for their specific assay systems.
Experimental Protocols
Protocol for Dissolving this compound
This compound is a hydrophobic molecule and requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium or assay buffer, pre-warmed to 37°C
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the following formula to calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 377.83 g/mol * 1000 mg/g = 3.78 mg
-
Dissolution in DMSO: Add the appropriate volume of 100% sterile DMSO to the tube to achieve a 10 mM concentration. For 3.78 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Procedure for Preparing Working Solutions:
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[3] Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically.[3]
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation upon dilution into aqueous media, it is advisable to perform an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate solution from a 10 mM stock, dilute the stock 1:10.
-
Final Dilution: Further dilute the intermediate solution or the stock solution into the final pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Dilute the 10 mM stock 1:1000 in pre-warmed cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
Visualizations
Signaling Pathways
Caption: this compound blocks AMPA and kainate receptors, inhibiting glutamate-induced ion influx.
Experimental Workflow
Caption: A generalized workflow for the preparation of this compound solutions for in vitro use.
References
Application of Dasolampanel in Epilepsy Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By inhibiting ionotropic glutamate receptors, this compound reduces fast synaptic excitatory neurotransmission, a key factor in the pathophysiology of epilepsy. Recurrent seizure activity is characterized by excessive neuronal excitation, and targeting AMPA receptors represents a primary strategy for seizure control. Preclinical evaluation of this compound and its analogs, such as Perampanel, in various animal models of epilepsy has demonstrated broad-spectrum anticonvulsant activity.
These application notes provide an overview of the use of this compound and its analogs in established epilepsy animal models, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies with functionally similar AMPA receptor antagonists.
Mechanism of Action: AMPA Receptor Antagonism
This compound acts as a negative allosteric modulator of the AMPA receptor. It binds to a site distinct from the glutamate binding site, preventing the conformational change required for channel opening even when glutamate is bound. This non-competitive inhibition effectively reduces the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excitatory postsynaptic potentials and preventing the spread of seizure activity.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative efficacy and motor impairment data from preclinical studies of Perampanel and Talampanel, close analogs of this compound. This data provides a benchmark for the expected potency of AMPA receptor antagonists in various seizure models.
Table 1: Anticonvulsant Efficacy of Perampanel in Mouse Seizure Models
| Seizure Model | Parameter | Route of Administration | Value (mg/kg) |
| Audiogenic Seizures (DBA/2 mice) | ED₅₀ | p.o. | 0.47[1] |
| Maximal Electroshock (MES) | ED₅₀ | p.o. | 1.6[1] |
| Pentylenetetrazole (PTZ) | ED₅₀ | p.o. | 0.94[1] |
| 6 Hz Electroshock | ED₅₀ | p.o. | 2.1-2.8 |
| TETS-induced Seizures | ED₅₀ | i.p. | 1.50[2] |
Table 2: Motor Impairment of Perampanel
| Animal Model | Test | Parameter | Route of Administration | Value (mg/kg) |
| Mouse | Rotarod | TD₅₀ | p.o. | 1.8[1] |
| Rat | Rotarod | TD₅₀ | p.o. | 9.14 |
Table 3: Efficacy of Talampanel in a Neonatal Rat Seizure Model
| Seizure Model | Treatment | Route of Administration | Dose (mg/kg) | Seizure Reduction (%) |
| Hypoxia-induced Seizures | Talampanel | i.p. | 7.5 | 86.7 |
| Hypoxia-induced Seizures | Talampanel | i.p. | 10 | 74.6 |
Experimental Workflow
The evaluation of a novel anticonvulsant like this compound typically follows a standardized workflow in preclinical animal models. This workflow is designed to assess both the efficacy and potential adverse effects of the compound.
Caption: Preclinical evaluation workflow.
Experimental Protocols
The following are detailed protocols for common animal models used to evaluate the anticonvulsant properties of AMPA receptor antagonists.
Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Electroshock device with corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Fast mice for 3-4 hours prior to the experiment.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.). A typical pre-treatment time for oral administration is 30-60 minutes.
-
At the time of testing, apply a drop of electrode solution to the corneal electrodes.
-
Gently hold the mouse and apply the electrodes to the corneas.
-
Deliver a constant current stimulus (e.g., 50 mA for 0.2 seconds at 60 Hz).
-
Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Test multiple dose groups to determine the median effective dose (ED₅₀).
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To evaluate the efficacy of a compound against clonic seizures, modeling absence or myoclonic seizures.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for administration
Procedure:
-
Administer this compound or vehicle (p.o. or i.p.) at a predetermined pre-treatment time.
-
Administer PTZ subcutaneously (s.c.) at a dose sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg).
-
Immediately place the mouse in an observation chamber.
-
Observe the animal for 30 minutes for the onset of clonic seizures, characterized by rhythmic muscle contractions of the limbs, body, and/or head.
-
Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
-
Calculate the ED₅₀ based on the percentage of animals protected at each dose level.
Protocol 3: Amygdala Kindling Model in Rats
Objective: To assess the effect of a compound on focal seizures that secondarily generalize, modeling temporal lobe epilepsy.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
This compound and vehicle
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow a recovery period of at least one week.
-
Kindling Development:
-
Apply a brief electrical stimulation (e.g., 1-second train of 60 Hz pulses) once daily.
-
Observe and score the resulting behavioral seizure according to Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until a stable, fully kindled state (three consecutive Stage 5 seizures) is achieved.
-
-
Drug Testing:
-
Once fully kindled, administer this compound or vehicle.
-
At the time of peak drug effect, deliver the electrical stimulation at the previously determined afterdischarge threshold.
-
Record the afterdischarge duration (electrographic seizure) and the behavioral seizure score and duration.
-
A significant reduction in seizure score, seizure duration, or afterdischarge duration indicates anticonvulsant activity.
-
Protocol 4: Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizures)
Objective: To evaluate the efficacy of a compound in a genetic model of epilepsy, specifically for temperature-sensitive seizures.
Materials:
-
Dravet syndrome model mice (e.g., Scn1a heterozygous knockout) and wild-type littermates.
-
This compound and vehicle.
-
Heating lamp or water bath to control body temperature.
-
Rectal thermometer.
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place the mouse in a chamber and gradually increase its core body temperature using a controlled heat source.
-
Continuously monitor the core body temperature with a rectal probe.
-
Observe for the onset of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures).
-
Record the temperature at which the first seizure occurs (seizure threshold temperature) and the severity of the seizure.
-
An increase in the seizure threshold temperature or a reduction in seizure severity indicates efficacy.
Conclusion
This compound, as an AMPA receptor antagonist, is expected to show a broad spectrum of activity in preclinical epilepsy models. The protocols outlined above provide a framework for the systematic evaluation of its anticonvulsant potential. The quantitative data from its close analogs suggest that this class of compounds is highly potent, though a therapeutic window between efficacy and motor impairment should be carefully characterized. These methodologies will be crucial for advancing this compound through the drug development pipeline for the treatment of epilepsy.
References
- 1. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Dasolampanel as a Pharmacological Tool for Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel (also known as NGX-426) is a potent, orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a follow-on compound to tezampanel, which lacks oral bioavailability, this compound was developed for the investigation of chronic pain conditions, although it was never commercially marketed.[1][2] Its utility as a research tool stems from its specific mechanism of action, allowing for the targeted modulation of glutamatergic neurotransmission. These application notes provide detailed protocols and data for the use of this compound in in vitro and in vivo receptor studies.
Pharmacological Profile
This compound acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors, thereby inhibiting ion channel opening and subsequent neuronal depolarization.[1] While specific quantitative binding and functional data for this compound are not widely available in the public domain, data for its parent compound, tezampanel, can provide a useful reference for its expected activity.
Table 1: Pharmacological Data for Tezampanel (Parent Compound of this compound)
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| Ki | Native AMPA Receptor | 0.3 µM | Rat | Radioligand Binding | (Implied) |
| Ki | GluK1-containing Kainate Receptor | 0.9 µM | Rat | Radioligand Binding | (Implied) |
| IC50 | AMPA-induced currents | Not Available | Electrophysiology | ||
| IC50 | Kainate-induced currents | Not Available | Electrophysiology |
Note: This data is for Tezampanel and should be used as a reference for the expected activity of this compound. Researchers are encouraged to determine the specific binding affinities and functional potencies of this compound in their experimental systems.
Signaling Pathways
AMPA receptor activation by glutamate leads to the influx of Na+ and, depending on the subunit composition, Ca2+ ions, resulting in neuronal depolarization. This initial event can trigger a cascade of downstream signaling pathways, including the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity and cell survival. As a competitive antagonist, this compound is expected to block these downstream signaling events by preventing the initial receptor activation.
Caption: AMPA Receptor Signaling and this compound Inhibition.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA and kainate receptors.
Materials:
-
This compound
-
Radioligand (e.g., [³H]AMPA, [³H]Kainate)
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a non-labeled standard antagonist)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol measures the functional antagonism of this compound on AMPA/kainate receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cultured neurons or cells expressing the target receptor
-
This compound
-
Agonist (e.g., Glutamate, AMPA, Kainate)
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a coverslip with cultured cells for recording.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the agonist to the cell to evoke an inward current mediated by AMPA/kainate receptors.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Record the peak amplitude of the inward current in the presence of this compound.
-
Wash out this compound and confirm the recovery of the agonist-evoked current.
-
Plot the concentration-response curve for this compound's inhibition of the agonist-evoked current to determine the IC50 value.
References
Application Notes and Protocols for In Vitro Electrophysiology Recording with Dasolampanel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel (formerly NGX-426) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As an orally bioavailable analog of tezampanel, it was developed for the potential treatment of chronic pain conditions.[1] this compound's mechanism of action involves the inhibition of excitatory neurotransmission mediated by glutamate, the primary excitatory neurotransmitter in the central nervous system. These application notes provide a comprehensive overview of the use of this compound in in vitro electrophysiology studies, including its mechanism of action, protocols for patch-clamp and multi-electrode array (MEA) recordings, and expected outcomes based on its activity as an AMPA/kainate receptor antagonist.
Mechanism of Action
This compound competitively antagonizes AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron in response to glutamate binding. This action reduces neuronal depolarization and dampens excitatory synaptic transmission. The signaling pathway affected by this compound is central to fast excitatory neurotransmission in the brain.
Quantitative Data
While specific in vitro electrophysiological data for this compound is limited in publicly available literature, data from related AMPA/kainate receptor antagonists, such as Perampanel, can provide an expected range of activity. The following table summarizes typical findings for non-competitive and competitive AMPA receptor antagonists in patch-clamp and synaptic transmission studies.
| Parameter | Compound/Class | Cell Type | Electrophysiology Assay | Typical Value/Effect | Reference |
| IC₅₀ | Perampanel (non-competitive) | Cultured Rat Hippocampal Neurons | Whole-cell patch-clamp (AMPA-evoked currents) | 0.4 - 1.2 µM | [2] |
| IC₅₀ | Perampanel (non-competitive) | Rat Hippocampal Slices | Field EPSP recording (AMPA component) | 0.23 µM | [2][3] |
| Effect on EPSCs | AMPA Receptor Antagonists | Various Neurons | Whole-cell patch-clamp | Reduction in amplitude of AMPA receptor-mediated EPSCs | |
| Effect on Synaptic Plasticity | AMPA Receptor Antagonists | Hippocampal Slices | Field potential recording | Inhibition of Long-Term Potentiation (LTP) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on AMPA/kainate receptor-mediated currents in cultured neurons or acute brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.
2. Cell Preparation:
-
Cultured Neurons: Plate primary hippocampal or cortical neurons on glass coverslips and use for recordings between 10-14 days in vitro.
-
Acute Brain Slices: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from hippocampus or cortex) from rodents using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaseal (>1 GΩ) with a neuron under visual guidance using a microscope with DIC optics.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Locally apply an AMPA or kainate receptor agonist (e.g., 10 µM AMPA or 10 µM kainate) using a fast-perfusion system to evoke inward currents.
-
Record baseline currents in response to the agonist.
-
Bath-apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and record the agonist-evoked currents in the presence of the compound.
-
To study the effect on synaptic transmission, evoke excitatory postsynaptic currents (EPSCs) using a stimulating electrode placed near the recorded neuron.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents or EPSCs before and after this compound application.
-
Construct concentration-response curves and calculate the IC₅₀ value for this compound's inhibition of the evoked currents.
Multi-Electrode Array (MEA) Electrophysiology
This protocol is suitable for assessing the effect of this compound on spontaneous and evoked network activity in neuronal cultures or brain slices.
1. Preparation:
-
Culture primary neurons or place acute brain slices on MEA chips.
-
Ensure a stable baseline of spontaneous network activity (bursting and spiking) is established before drug application.
2. Recording Procedure:
-
Record baseline spontaneous network activity for at least 10-15 minutes.
-
To study evoked responses, use the integrated stimulating electrodes on the MEA chip to deliver electrical stimuli and record the resulting field excitatory postsynaptic potentials (fEPSPs).
-
Perfuse this compound at desired concentrations into the MEA chamber.
-
Record network activity or evoked potentials in the presence of this compound for an extended period (e.g., 30-60 minutes) to observe the full effect.
-
Perform a washout with fresh aCSF to assess the reversibility of the drug's effects.
3. Data Analysis:
-
Analyze changes in key network parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.
-
For evoked responses, measure the slope and amplitude of the fEPSPs before and after this compound application.
-
Compare the effects of different concentrations of this compound on network activity.
Expected Results and Troubleshooting
-
Expected Results: this compound is expected to reduce the amplitude of AMPA/kainate-mediated currents and EPSCs in a concentration-dependent manner. In MEA recordings, a decrease in spontaneous firing rate, burst frequency, and the amplitude/slope of evoked fEPSPs is anticipated.
-
Troubleshooting:
-
No effect observed: Check the viability of the cells/slices, the concentration and stability of the this compound solution, and the functionality of the recording setup.
-
High variability in results: Ensure consistent cell culture or slice preparation techniques. Use a sufficient number of cells/slices for statistical analysis.
-
Solubility issues: Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of AMPA and kainate receptors in neuronal function and pathophysiology. The protocols outlined in these application notes provide a framework for characterizing the in vitro electrophysiological effects of this compound on single-cell and network-level activity. Due to the limited publicly available data for this compound, it is recommended to perform concentration-response experiments to determine its potency in the specific experimental system being used.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel anti-epileptic agent, perampanel, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dasolampanel Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel (NGX-426) is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[1][2]. As a prodrug, this compound is converted to its active metabolite, Tezampanel (NGX424), which exerts its pharmacological effects by blocking glutamate-mediated excitatory neurotransmission[3][4]. This mechanism of action makes it a compound of interest for neurological conditions characterized by excessive glutamate signaling, such as chronic pain and epilepsy.
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cultured cells. The methodologies described are designed to enable researchers to evaluate its potency, cellular toxicity, and impact on relevant signaling pathways.
Data Presentation
Table 1: In Vitro Potency of Perampanel against AMPA and Kainate Receptors
| Assay Type | Cell Type | Agonist | Perampanel IC50 (µM) | Reference |
| AMPA-induced Ca2+ influx | Cultured Rat Cortical Neurons | AMPA (2 µM) | 0.093 | [5] |
| AMPA-induced Ca2+ influx | Cultured Rat Cortical Neurons | AMPA (100 µM) | 0.093 | |
| Whole-cell patch clamp | Cultured Rat Hippocampal Neurons | Kainate (3, 10, 100 µM) | ~0.692 |
Table 2: Effects of Perampanel on Cell Viability in Glioblastoma Cell Lines
| Cell Line | Assay | Treatment Duration | Perampanel IC50 (µM) | Reference |
| U-251MG | Cell Viability | 72 hours | ≤10 | |
| A-172 | Cell Viability | 72 hours | >10 | |
| T98G | Cell Viability | 72 hours | >10 | |
| AM-38 | Cell Viability | 72 hours | >10 | |
| U-138MG | Cell Viability | 72 hours | >10 | |
| YH-13 | Cell Viability | 72 hours | >10 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of neuronal or other relevant cell lines.
Materials:
-
This compound (NGX-426)
-
Appropriate cell line (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the inhibitory effect of this compound on AMPA and kainate receptor-mediated currents in primary neurons.
Materials:
-
This compound (NGX-426)
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
AMPA or Kainate solution
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Use primary neurons cultured on coverslips.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron. Clamp the membrane potential at -70 mV.
-
Agonist Application: Apply a brief pulse of AMPA or kainate to evoke an inward current.
-
This compound Application: Perfuse the cells with a known concentration of this compound for 2-5 minutes.
-
Co-application: Co-apply the AMPA or kainate agonist with this compound and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the percentage of inhibition and generate a concentration-response curve to determine the IC50.
Protocol 3: Intracellular Calcium Imaging
This protocol assesses the ability of this compound to block agonist-induced calcium influx through AMPA and kainate receptors.
Materials:
-
This compound (NGX-426)
-
Primary neuronal culture or a cell line expressing AMPA/kainate receptors
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
AMPA or Kainate solution
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with Fluo-4 AM or Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
Compound Incubation: Add this compound at various concentrations and incubate for 5-10 minutes.
-
Agonist Stimulation: Add AMPA or kainate to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence intensity in response to the agonist in the presence and absence of this compound. Calculate the percentage of inhibition and determine the IC50.
Mandatory Visualizations
Caption: Experimental workflows for assessing this compound's effects.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating Traumatic Brain Injury Pathways Using AMPA Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and oxidative stress, which contribute significantly to neuronal damage and long-term neurological deficits.[1][2] One of the key mediators of excitotoxicity is the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by excessive glutamate release following injury.[1][3] Consequently, AMPA receptor antagonists have emerged as a promising therapeutic strategy to mitigate these secondary injury pathways. This document provides detailed application notes and protocols for utilizing AMPA receptor antagonists, such as Perampanel and Talampanel, to investigate and potentially ameliorate the pathological sequelae of TBI in preclinical research settings.
Mechanism of Action
Following a traumatic brain injury, damaged neurons release excessive amounts of the excitatory neurotransmitter glutamate.[1] This leads to the over-activation of glutamate receptors, including AMPA receptors, causing an influx of ions like Ca2+ into the neurons. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (oxidative stress), and activation of apoptotic pathways, ultimately leading to neuronal cell death. Furthermore, this excitotoxic environment promotes neuroinflammation by activating microglia and astrocytes, which in turn release pro-inflammatory cytokines, exacerbating brain injury.
AMPA receptor antagonists non-competitively block the AMPA receptor, thereby preventing glutamate from exerting its excitotoxic effects. This blockade helps to reduce the influx of ions, attenuate neuronal apoptosis, decrease oxidative stress, and suppress the inflammatory response, ultimately leading to improved neurological outcomes.
Signaling Pathway of AMPA Receptor Antagonism in TBI
References
- 1. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional drugs for head injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute symptomatic seizure prevention with perampanel in moderate and severe traumatic brain injury: a retrospective comparison with levetiracetam [frontiersin.org]
Application Notes and Protocols for Evaluating Dasolampanel Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the state-of-the-art methodologies for assessing the blood-brain barrier (BBB) penetration of investigational drugs, with a focus on a hypothetical compound, Dasolampanel. The following sections detail in silico, in vitro, and in vivo approaches, complete with structured data presentation and detailed experimental protocols.
Introduction to Blood-Brain Barrier Penetration Assessment
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a CNS-acting drug like this compound to be effective, it must efficiently cross this barrier to reach its therapeutic target. Conversely, for non-CNS drugs, minimal BBB penetration is often desired to avoid central side effects. Therefore, a thorough evaluation of BBB penetration is a critical step in the drug development process.[2][3]
A multi-tiered approach, combining computational modeling, in vitro assays, and in vivo studies, is recommended for a comprehensive assessment of this compound's BBB penetration profile.
In Silico Prediction of BBB Penetration
In the early stages of drug discovery, computational (in silico) models can be employed to predict the BBB penetration potential of a compound based on its physicochemical properties.[1] These models are cost-effective and can be used to screen large numbers of compounds.
Key physicochemical properties influencing BBB penetration include:
-
Molecular Weight (MW): Generally, molecules with a molecular weight of less than 400-500 Da exhibit better BBB penetration.
-
Lipophilicity (logP): A moderate octanol/water partition coefficient (logP) is often associated with good BBB permeability.
-
Polar Surface Area (PSA): A lower PSA is generally preferred for passive diffusion across the BBB.
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable for crossing the lipid-rich BBB.
Table 1: In Silico Models for Predicting BBB Penetration
| Model Type | Description | Key Parameters Calculated |
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. Although not specific to the BBB, it provides a general filter. | Molecular weight, logP, hydrogen bond donors, hydrogen bond acceptors. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as BBB penetration. These models are trained on datasets of compounds with known BBB permeability. | logBB (logarithm of the brain-to-plasma concentration ratio), Permeability Surface Area (PS) product. |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in different tissues and organs, including the brain. These models can predict the concentration-time profiles of a drug in the brain. | Brain tissue concentration, cerebrospinal fluid (CSF) concentration. |
In Vitro Assessment of BBB Penetration
In vitro models provide a biological system to study the transport of this compound across a cell layer that mimics the BBB. These models are crucial for confirming in silico predictions and for mechanistic studies.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB.
Cell-Based Transwell Models
These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell® insert, separating a luminal (blood) and an abluminal (brain) compartment. The permeability of this compound is determined by measuring its concentration in the abluminal chamber over time.
-
Monoculture Models: Utilize a single layer of brain endothelial cells (e.g., primary cells or immortalized cell lines).
-
Co-culture Models: Include other cell types of the neurovascular unit, such as astrocytes and pericytes, which are known to induce a tighter barrier.
-
Stem Cell-Derived Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into brain microvascular endothelial cells (BMECs) to create a human-relevant BBB model.
Table 2: Comparison of In Vitro BBB Models
| Model | Advantages | Disadvantages | Key Readouts |
| PAMPA-BBB | High-throughput, low cost, good for assessing passive diffusion. | Lacks biological components (e.g., transporters, tight junctions). | Apparent Permeability Coefficient (Pe). |
| Cell-Based Transwell Models (Monoculture) | Incorporates biological components like tight junctions and some transporters. | May have lower barrier tightness (TEER values) compared to in vivo. | Apparent Permeability Coefficient (Papp), Transendothelial Electrical Resistance (TEER), Efflux Ratio (ER). |
| Cell-Based Transwell Models (Co-culture) | More physiologically relevant due to the presence of supporting cells, leading to tighter junctions and better transporter expression. | More complex and time-consuming to set up. | Papp, TEER, ER. |
| iPSC-Derived BBB Models | Human-relevant, can be generated from patient-specific cells, exhibit high TEER values. | Differentiation protocols can be complex and variable. | Papp, TEER, ER, specific transporter activity. |
Assessment of Efflux Transporter Interaction
Efflux transporters, such as P-glycoprotein (P-gp), at the BBB actively pump substrates back into the bloodstream, limiting their brain penetration. It is crucial to determine if this compound is a substrate or inhibitor of these transporters.
This is typically assessed in cell-based Transwell assays using cell lines that overexpress the transporter of interest (e.g., MDCK-MDR1 cells for P-gp). The permeability of this compound is measured in both directions (apical-to-basolateral and basolateral-to-apical). A significantly higher permeability in the basolateral-to-apical direction (efflux ratio > 2) suggests that the compound is a substrate for the efflux transporter.
In Vivo Evaluation of BBB Penetration
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration under physiological conditions.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering this compound to an animal (typically a rodent) and measuring its concentration in both the brain tissue and the plasma at a specific time point. The ratio of the brain concentration to the plasma concentration (Kp) provides an indication of the extent of brain penetration. To account for non-specific binding, the unbound brain-to-plasma ratio (Kp,uu) is often calculated, which is considered a more accurate measure of the drug concentration available to interact with its target.
Microdialysis
Microdialysis is a technique that allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal. This method provides a dynamic profile of the drug's concentration in the brain over time and is considered a very accurate way to measure the pharmacologically active drug concentration at the target site.
Table 3: In Vivo Methods for BBB Penetration Assessment
| Method | Description | Key Parameters |
| Brain-to-Plasma Ratio (Kp) | Measurement of total drug concentration in brain homogenate and plasma at a single time point after drug administration. | Kp = Cbrain / Cplasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Corrects the Kp value for plasma and brain tissue protein binding, providing a measure of the equilibrium of unbound drug concentrations. | Kp,uu = (Cbrain,unbound) / (Cplasma,unbound). |
| Microdialysis | A probe is implanted into a specific brain region to collect samples of the extracellular fluid, allowing for the measurement of unbound drug concentrations over time. | AUCbrain, ECF / AUCplasma, unbound, Cmax,brain, ECF. |
| Cerebrospinal Fluid (CSF) Sampling | Collection of CSF to measure drug concentrations. While easier to perform than microdialysis, CSF concentrations may not always accurately reflect brain tissue concentrations. | AUCCSF/AUCplasma. |
Experimental Protocols
Protocol: In Vitro BBB Permeability Assay using a Co-culture Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Primary or immortalized brain endothelial cells
-
Primary astrocytes
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (paracellular marker)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Astrocyte Seeding: Seed astrocytes on the bottom of the 24-well plate and culture until confluent.
-
Endothelial Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell® inserts.
-
Co-culture: Place the inserts containing the endothelial cells into the wells with the astrocytes and continue to culture to allow for the formation of a tight monolayer.
-
Barrier Integrity Assessment: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates a tight barrier.
-
Permeability Assay: a. Replace the medium in the apical (donor) chamber with a solution containing a known concentration of this compound. b. Replace the medium in the basolateral (receiver) chamber with fresh medium. c. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh medium. d. At the end of the experiment, take a sample from the apical chamber. e. To assess the integrity of the monolayer during the experiment, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber.
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculation of Papp: Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Protocol: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Materials:
-
Laboratory rodents (e.g., rats or mice)
-
This compound formulation for administration (e.g., intravenous or oral)
-
Equipment for blood and brain tissue collection
-
Homogenizer
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer this compound to the animals at a predetermined dose and route.
-
Sample Collection: At a specified time point (e.g., 1 hour post-dose), anesthetize the animal and collect a blood sample via cardiac puncture.
-
Brain Collection: Perfuse the animal with saline to remove blood from the brain vasculature. Immediately collect the brain and weigh it.
-
Sample Processing: a. Centrifuge the blood sample to obtain plasma. b. Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method.
-
Calculation of Kp: Calculate the brain-to-plasma ratio using the following formula: Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of the drug in the brain homogenate (ng/g).
-
Cplasma is the concentration of the drug in the plasma (ng/mL).
-
Visualizations
Caption: A logical workflow for the comprehensive evaluation of this compound's BBB penetration.
Caption: A diagram of an in vitro co-culture BBB model for permeability studies.
References
Experimental Design for Dasolampanel Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasolampanel (formerly NGX-426) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] By blocking these ionotropic glutamate receptors, this compound reduces glutamate-mediated excitatory neurotransmission, a key mechanism implicated in the pathophysiology of various neurological and pain disorders.[4] This document provides detailed application notes and protocols for designing and conducting preclinical behavioral studies to evaluate the efficacy of this compound, particularly in models of neuropathic pain.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. In the context of neuropathic pain, excessive glutamate release in the spinal dorsal horn leads to the over-activation of these receptors on postsynaptic neurons. This sustained depolarization contributes to central sensitization, a state of hyperexcitability that manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[5]
By antagonizing AMPA receptors, this compound is expected to dampen this excessive excitatory signaling. The activation of AMPA receptors triggers a cascade of intracellular events, including the influx of cations like Na+ and Ca2+, leading to neuronal depolarization. This depolarization can subsequently activate N-methyl-D-aspartate (NMDA) receptors by removing the magnesium block. The resulting increase in intracellular Ca2+ activates several downstream signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII), which are all implicated in the maintenance of central sensitization and chronic pain states. This compound, by blocking the initial AMPA receptor-mediated depolarization, can theoretically prevent the activation of these downstream cascades.
Experimental Protocols
Animal Models of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of neuropathic pain in rodents that mimics features of human neuropathic pain conditions.
Chronic Constriction Injury (CCI) Surgical Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.
-
Incision: Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Allow the animal to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.
Behavioral Assays for Pain Assessment
1. Mechanical Allodynia: Von Frey Test
The von Frey test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.
Protocol:
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. The filament should be applied perpendicularly until it bends.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): Start with a filament near the expected threshold. If there is no response, use the next filament with a higher force. If there is a response, use the next filament with a lower force. The 50% withdrawal threshold can be calculated using the up-down method of Dixon.
-
Data Recording: Record the filament force that elicits a consistent withdrawal response.
2. Thermal Hyperalgesia: Hot Plate Test
The hot plate test measures the latency of the animal's response to a thermal stimulus.
Protocol:
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 52-55°C).
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30-60 minutes.
-
Testing: Place the animal on the hot plate and immediately start a timer.
-
Response: Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Cut-off Time: Remove the animal from the hot plate immediately after a response is observed or after a predetermined cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Data Recording: Record the latency to the first nocifensive response.
3. Inflammatory and Neuropathic Pain: Formalin Test
The formalin test induces a biphasic pain response and is used to assess both acute and persistent pain.
Protocol:
-
Acclimatization: Place the animal in an observation chamber for at least 20 minutes prior to injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) into the plantar surface of the hind paw.
-
Observation: Immediately after injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.
-
Phases of Pain: The pain response occurs in two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase 2 (Tonic Phase): 15-40 minutes post-injection, involving inflammatory processes and central sensitization.
-
-
Data Recording: Quantify the duration of nocifensive behaviors in each phase.
Experimental Workflow
A typical experimental workflow for evaluating the analgesic efficacy of this compound in a preclinical neuropathic pain model is outlined below.
Data Presentation
Table 1: Effect of Compound X on Mechanical Allodynia in the CCI Model (Von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | 15.2 ± 1.1 | 14.8 ± 1.3 |
| CCI + Vehicle | 10 | 14.9 ± 1.2 | 2.5 ± 0.4* |
| CCI + Compound X (10 mg/kg) | 10 | 15.1 ± 1.3 | 8.7 ± 0.9 |
| CCI + Compound X (30 mg/kg) | 10 | 15.0 ± 1.0 | 12.1 ± 1.0 |
Data are presented as mean ± SEM. *p < 0.001 vs. Sham + Vehicle; **p < 0.01 vs. CCI + Vehicle.
Table 2: Effect of Compound X on Thermal Hyperalgesia in the CCI Model (Hot Plate Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) |
| Sham + Vehicle | 10 | 12.5 ± 0.8 | 12.1 ± 0.9 |
| CCI + Vehicle | 10 | 12.2 ± 0.7 | 5.8 ± 0.5* |
| CCI + Compound X (10 mg/kg) | 10 | 12.4 ± 0.9 | 8.9 ± 0.6 |
| CCI + Compound X (30 mg/kg) | 10 | 12.3 ± 0.8 | 10.7 ± 0.7 |
Data are presented as mean ± SEM. *p < 0.001 vs. Sham + Vehicle; **p < 0.01 vs. CCI + Vehicle.
Table 3: Effect of Compound X on Formalin-Induced Nociceptive Behavior
| Treatment Group | N | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Saline + Vehicle | 10 | 45.3 ± 5.1 | 120.5 ± 10.2 |
| Formalin + Vehicle | 10 | 42.8 ± 4.9 | 115.3 ± 9.8 |
| Formalin + Compound X (10 mg/kg) | 10 | 40.1 ± 4.5 | 75.2 ± 8.1* |
| Formalin + Compound X (30 mg/kg) | 10 | 38.9 ± 4.2 | 50.6 ± 6.5** |
Data are presented as mean ± SEM. *p < 0.05 vs. Formalin + Vehicle; **p < 0.01 vs. Formalin + Vehicle.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in behavioral models of neuropathic pain. The detailed methodologies for the CCI model and various behavioral assays, combined with a clear understanding of the underlying signaling pathways and a structured experimental workflow, will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this compound and other AMPA receptor antagonists.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Potential neuropathic pain treatment shows promise in preclinical tests | Cornell Chronicle [news.cornell.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dasolampanel Concentration for Cell Viability
Welcome to the technical support center for Dasolampanel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1][2] By blocking these receptors, this compound inhibits glutamate-mediated excitatory neurotransmission in the central nervous system.[1] It was initially developed for the treatment of chronic pain conditions.[3][4]
Q2: How does this compound affect cell viability?
A2: As a glutamate receptor antagonist, this compound is expected to protect neuronal cells from excitotoxicity, a form of cell death caused by excessive stimulation by glutamate. In experimental setting, this compound can be used to counteract glutamate-induced cell death. The optimal concentration of this compound is crucial for observing this neuroprotective effect without causing off-target toxicity.
Q3: Which cell lines are appropriate for testing this compound's effect on cell viability?
A3: Neuronal cell lines are the most relevant for studying the effects of this compound. Commonly used models for excitotoxicity studies include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.
-
Primary Neuronal Cultures: Cells isolated directly from rodent brain tissue (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.
-
HT22: A murine hippocampal neuronal cell line often used to study glutamate-induced oxidative stress.
Q4: What are the key controls to include in a this compound cell viability experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure the solvent itself is not affecting cell viability.
-
Glutamate-Treated Control (Positive Control for Toxicity): Cells exposed to a concentration of glutamate known to induce excitotoxicity in your chosen cell line. This confirms that the cell model is responsive to the intended insult.
-
This compound Alone Control: Cells treated with various concentrations of this compound without the glutamate insult to assess any direct cytotoxic effects of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to minimize evaporation. 3. Calibrate pipettes regularly and use new tips for each replicate. |
| No protective effect of this compound observed against glutamate-induced toxicity. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively antagonize the glutamate receptors. 2. Inappropriate glutamate concentration: The glutamate concentration may be too high, causing overwhelming and irreversible cell death that cannot be rescued. 3. Incorrect timing of treatment: The pre-incubation time with this compound may be too short. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Titrate the glutamate concentration to determine an EC50 (the concentration that causes 50% cell death) for your specific cell line and experimental conditions. Aim to use a concentration around the EC80 for neuroprotection assays. 3. Optimize the pre-incubation time with this compound (e.g., 1, 6, 12, or 24 hours) before adding glutamate. |
| This compound appears to be toxic to the cells even without glutamate. | 1. High concentration of this compound: The compound may have off-target effects at high concentrations. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound precipitation: this compound may not be fully soluble in the culture medium at the tested concentration. | 1. Test a lower range of this compound concentrations. 2. Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically <0.5% for DMSO). 3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or lowering the concentration. |
| Inconsistent IC50/EC50 values across experiments. | 1. Variations in cell health and passage number: Cells at different growth phases or high passage numbers can respond differently. 2. Inconsistent reagent preparation: Errors in serial dilutions. 3. Fluctuations in incubation conditions: Minor changes in temperature, CO2, or humidity. | 1. Use cells at a consistent, low passage number and ensure they are in the exponential growth phase. 2. Prepare fresh dilutions of this compound and glutamate for each experiment. 3. Standardize all incubation times and environmental conditions. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
The following data is for illustrative purposes only and is intended to guide experimental design.
| This compound Concentration (µM) | Glutamate (100 µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0 (Vehicle) | + | 48 ± 5.2 |
| 0.1 | + | 55 ± 4.8 |
| 1 | + | 72 ± 6.1 |
| 10 | + | 89 ± 5.5 |
| 50 | + | 92 ± 4.9 |
| 100 | + | 91 ± 5.3 |
| 10 (this compound alone) | - | 98 ± 4.2 |
Table 2: Hypothetical IC50 Values of Common Excitotoxicity Inducers in Different Neuronal Cell Lines
The following data is for illustrative purposes only and is intended to guide experimental design.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) (Mean ± SD) |
| Glutamate | SH-SY5Y | 24 | 110 ± 15 |
| Glutamate | Primary Cortical Neurons | 24 | 45 ± 8 |
| Kainic Acid | HT22 | 24 | 250 ± 30 |
| AMPA | Primary Hippocampal Neurons | 24 | 35 ± 6 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Glutamate for Excitotoxicity Assay
This protocol aims to identify the EC50 of glutamate on the chosen neuronal cell line.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Glutamate Treatment: Prepare serial dilutions of glutamate in complete culture medium. A suggested range is 0, 10, 25, 50, 100, 200, 500, and 1000 µM.
-
Remove the old medium from the cells and add 100 µL of the glutamate dilutions to the respective wells. Include a vehicle control (medium without glutamate).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each glutamate concentration relative to the vehicle control. Plot the cell viability against the log of the glutamate concentration to determine the EC50 value.
Protocol 2: Assessing the Neuroprotective Effect of this compound
This protocol evaluates the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Glutamate solution (at a concentration of ~EC80 determined from Protocol 1)
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 1 hour) to allow for this compound to interact with the cells.
-
Glutamate Insult: Add a concentrated solution of glutamate to each well (except for the "this compound alone" and "untreated" controls) to achieve the final target concentration (e.g., EC80).
-
Incubation: Incubate the plate for the same duration as in the glutamate toxicity experiment (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using your chosen assay.
-
Data Analysis: Calculate the percentage of cell viability for each condition. Plot the cell viability against the this compound concentration to determine the optimal protective concentration.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's role in blocking excitotoxicity signaling.
Caption: Logical flow of excitotoxicity and this compound's intervention.
References
Troubleshooting Dasolampanel solubility issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Dasolampanel in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO). This differential solubility is a common characteristic of many small molecule drugs and can present challenges when preparing solutions for in vitro and in vivo experiments.
Q2: Why does my this compound, dissolved in DMSO, precipitate when I dilute it in an aqueous buffer like PBS?
A2: This phenomenon, often referred to as "salting out," is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power for hydrophobic compounds.[1]
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.
Q5: this compound contains a tetrazole group. How does this affect its solubility?
A5: The tetrazole moiety in this compound is acidic, with a pKa value comparable to that of a carboxylic acid, typically in the range of 4.5 to 4.9.[2][3][4] This means that at a pH above its pKa, the tetrazole group will be deprotonated, resulting in a negatively charged molecule with increased aqueous solubility. Conversely, at a pH below its pKa, the tetrazole will be protonated and less soluble in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low-Quality or Hydrated DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO.[1] |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. |
| Compound Degradation or Impurity | Verify the purity and integrity of the this compound powder using appropriate analytical techniques. | N/A |
Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This gradual addition can prevent localized high concentrations of the compound. | A clear, homogenous solution is formed without precipitation. |
| Final Concentration Exceeds Aqueous Solubility | Lower the final concentration of this compound in the aqueous buffer. | The compound remains in solution at a lower, more soluble concentration. |
| pH of the Buffer is Too Low | Increase the pH of the aqueous buffer to be at least 1-2 pH units above the pKa of the tetrazole group (pKa ≈ 4.5-4.9). A buffer with a pH of 7.0-8.0 is recommended. | Increased deprotonation of the tetrazole moiety enhances aqueous solubility. |
| Insufficient Solubilizing Power of the Buffer | Add a solubilizing agent to the aqueous buffer before adding the this compound stock. Common options include 0.1% Bovine Serum Albumin (BSA) or 0.5% Tween-80. | The solubilizing agent helps to keep the hydrophobic compound in solution. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the working solution is low, typically below 0.5% for cell-based assays, to avoid solvent toxicity. | Minimized solvent effects and potential for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Optional: If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
Optional: If sonication is not sufficient, gently warm the tube in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, TRIS, HEPES), pH 7.0-8.0
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If precipitation occurs, refer to the troubleshooting guide (Issue 2).
-
Signaling Pathways and Workflows
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationships influencing this compound solubility.
References
Technical Support Center: Investigating Off-Target Effects of Dasolampanel
This technical support center is designed for researchers, scientists, and drug development professionals to address potential off-target effects of Dasolampanel in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying and mitigating non-specific interactions of this AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its therapeutic potential in conditions like chronic pain is attributed to its ability to modulate excitatory neurotransmission in the central nervous system.[1] this compound is an orally bioavailable analog of tezampanel and has been investigated under various code names including NGX-426 and LY-545694.[1][2]
Q2: What are the known on-targets of this compound?
The primary molecular targets of this compound are the ionotropic glutamate receptors, specifically AMPA receptors and kainate receptors containing the GluR-5 (GRIK1) subunit.[2] By binding to these receptors, this compound blocks the excitatory signals mediated by the neurotransmitter glutamate.
Q3: What are the reported clinical side effects of this compound?
In clinical trials, treatment with the prodrug of this compound, LY545694, was associated with treatment-emergent nausea, vomiting, and dizziness. These side effects may be a result of on-target activity within the central nervous system, or potentially due to off-target interactions.
Q4: Is there a publicly available, comprehensive off-target binding profile for this compound?
Q5: What are potential off-targets to consider based on related compounds?
Given the lack of a specific off-target profile for this compound, it is informative to consider the off-target activities of other AMPA/kainate receptor antagonists, such as Perampanel and Topiramate. These compounds have been reported to interact with various other targets, which could be potential, though unconfirmed, off-targets for this compound.
Troubleshooting Guide: Unexpected Experimental Results
If you observe unexpected results in your experiments with this compound that cannot be explained by its known on-target activity, the following guide may help you troubleshoot potential off-target effects.
Problem 1: Unexpected changes in neuronal excitability not consistent with AMPA/kainate receptor blockade.
-
Possible Cause: Off-target effects on other ion channels or receptors involved in regulating neuronal firing.
-
Troubleshooting Steps:
-
Literature Review: Investigate the off-target profiles of similar AMPA/kainate receptor antagonists (see Table 1).
-
Control Experiments: Use a structurally different AMPA/kainate receptor antagonist to see if the unexpected effect is specific to this compound.
-
Direct Testing: If a specific off-target is suspected (e.g., voltage-gated sodium channels based on Topiramate's profile), use specific antagonists for that target in combination with this compound to see if the effect is blocked.
-
Electrophysiology: Perform patch-clamp experiments to directly measure the effects of this compound on various ion channel currents in your experimental system.
-
Problem 2: Unexplained changes in cell signaling pathways.
-
Possible Cause: this compound may be interacting with G-protein coupled receptors (GPCRs) or other signaling molecules.
-
Troubleshooting Steps:
-
Pathway Analysis: Use pathway analysis software to identify potential signaling nodes that could be affected to produce the observed phenotype.
-
Receptor Binding Assays: If a specific GPCR is suspected, perform competitive radioligand binding assays to determine if this compound can displace a known ligand for that receptor (see Experimental Protocols section).
-
Functional Assays: Conduct functional assays (e.g., cAMP or calcium flux assays) to assess whether this compound acts as an agonist or antagonist at a suspected off-target GPCR.
-
Problem 3: Inconsistent results between different cell types or tissues.
-
Possible Cause: Differential expression of off-target proteins across various cell types and tissues.
-
Troubleshooting Steps:
-
Expression Analysis: Use techniques like qPCR, western blotting, or immunohistochemistry to determine the expression levels of suspected off-target proteins in the different cell types or tissues being studied.
-
Cell Line Engineering: Use CRISPR/Cas9 or siRNA to knock down the expression of a suspected off-target in a cell line that shows the unexpected effect and see if the phenotype is rescued.
-
Data Presentation: Off-Target Profiles of Related Compounds
The following tables summarize the known off-target binding data for Perampanel and Topiramate, which may provide insights into potential off-target interactions of this compound.
Table 1: Potential Off-Target Interactions of Perampanel
| Target | Pharmacological Action | Reported Affinity (Ki or IC50) | Reference(s) |
| Kainate Receptors | Antagonist | Not specified | |
| Voltage-gated sodium channels | Blocker | Not specified | |
| Voltage-gated calcium channels | Blocker | Not specified |
Note: While Perampanel is primarily known as a selective non-competitive AMPA receptor antagonist, some studies suggest it may also modulate kainate receptors.
Table 2: Potential Off-Target Interactions of Topiramate
| Target | Pharmacological Action | Reported Affinity (Ki or IC50) | Reference(s) |
| Voltage-gated sodium channels | Blocker | ~50 µM (IC50) | |
| L-type calcium channels | Blocker | Not specified | |
| GABA-A Receptors | Positive Allosteric Modulator | Not specified | |
| Carbonic Anhydrase Isozymes (II and IV) | Inhibitor | ~0.1-1 µM (Ki) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Screen for Off-Target Interactions
This protocol can be used to determine if this compound binds to a suspected off-target receptor.
Materials:
-
Cell membranes or purified receptors expressing the suspected off-target.
-
A specific radioligand for the target receptor.
-
This compound.
-
A known unlabeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound and the unlabeled control ligand.
-
Incubation: In a 96-well plate, incubate the cell membranes/receptors with a fixed concentration of the radioligand in the presence of varying concentrations of this compound or the unlabeled control ligand. Include wells with only the radioligand and membranes (total binding) and wells with radioligand, membranes, and a saturating concentration of the unlabeled ligand (non-specific binding).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
References
Improving Dasolampanel stability in solution for long-term studies
Welcome to the technical support center for Dasolampanel. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution, ensuring the integrity and reproducibility of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water[1]. For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: What are the ideal short-term and long-term storage conditions for solid this compound and its stock solutions?
A2: For solid this compound, store in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C[1]. This compound stock solutions in DMSO should be stored at 0-4°C for short-term use and at -20°C for long-term storage[1].
Q3: Can I store this compound solutions at room temperature?
A3: Storing this compound solutions at room temperature is not recommended for extended periods. One study on a different small molecule showed a degradation of about 2% per day at ambient temperature[2]. While this compound's specific degradation rate at room temperature is not published, it is best practice to store it at lower temperatures to minimize degradation.
Q4: How can I improve the solubility of this compound in aqueous buffers for my experiments?
A4: Given its poor water solubility, various formulation strategies can be employed. These include the use of co-solvents, cyclodextrin complexation, or preparing solid dispersions[3]. For direct use in aqueous buffers, a common method is to first dissolve this compound in DMSO to create a high-concentration stock, which is then serially diluted into the aqueous experimental medium. Ensure the final DMSO concentration is low enough to not affect your experimental system.
Q5: What are potential signs of this compound degradation in my stock solution?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main compound peak.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause A: Exceeding Solubility Limit. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Decrease the final concentration of this compound in your working solution. If a higher concentration is necessary, consider using formulation aids like cyclodextrins or surfactants to enhance solubility.
-
-
Possible Cause B: Poor Mixing. Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.
-
Solution: Ensure vigorous mixing (e.g., vortexing) immediately after adding the this compound stock solution to the aqueous buffer. A stepwise dilution may also be beneficial.
-
-
Possible Cause C: pH of the Buffer. The pH of your aqueous buffer can significantly impact the solubility of this compound.
-
Solution: Empirically test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for its solubility.
-
Issue 2: Loss of this compound activity over time in long-term studies.
-
Possible Cause A: Chemical Degradation. this compound may be degrading in the solution due to factors like hydrolysis or oxidation.
-
Solution 1: Optimize Storage Conditions. Ensure the stock solution is stored at -20°C or lower and protected from light. Prepare fresh working solutions from the stock for each experiment.
-
Solution 2: Use Stabilizing Excipients. Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to your buffer to prevent oxidative degradation. The use of buffers like citrate or phosphate can also help maintain a stable pH.
-
-
Possible Cause B: Adsorption to Labware. this compound may adsorb to the surface of plastic or glass containers, reducing its effective concentration in the solution.
-
Solution: Use low-adhesion microplates and centrifuge tubes. It may also be beneficial to include a small percentage of a non-ionic surfactant, like Tween-80, in your buffer to reduce non-specific binding.
-
Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Condition | Recommendation | Citation |
| Solid Compound Storage | Short-term (days to weeks) | Dry, dark, 0-4°C | |
| Long-term (months to years) | Dry, dark, -20°C | ||
| Stock Solution (in DMSO) Storage | Short-term (days to weeks) | 0-4°C | |
| Long-term (months) | -20°C | ||
| Solubility | Water | Insoluble | |
| DMSO | Soluble | ||
| Shelf Life (if stored properly) | Solid Compound | >2 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Determining Optimal pH for this compound Solubility in an Aqueous Buffer
-
Objective: To identify the pH that provides the best solubility for this compound in a specific aqueous buffer system.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
A series of buffers (e.g., citrate, phosphate) prepared at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a set of dilutions of the this compound stock solution into each of the different pH buffers to achieve a target final concentration (e.g., 10 µM).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using a spectrophotometer (if this compound has a suitable chromophore) or by HPLC.
-
The pH that results in the highest concentration of soluble this compound is the optimal pH for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for pH optimization.
References
Technical Support Center: Refining Dasolampanel Delivery Methods for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasolampanel. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NGX-426 or LY545694) is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a competitive antagonist, it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation. This blockade of AMPA and kainate receptors reduces excitatory neurotransmission in the central nervous system.
Q2: What are the primary research applications for this compound?
A2: this compound was initially developed for the treatment of chronic pain conditions, including neuropathic pain and migraine.[1][2] Given its mechanism of action as a glutamate receptor antagonist, it is a valuable tool for investigating the role of AMPA and kainate receptors in various neurological and psychiatric disorders.
Q3: Is this compound orally bioavailable?
A3: Yes, this compound was developed as an orally bioavailable analog of tezampanel, which required intravenous administration.[1]
Q4: What is the ester prodrug of this compound mentioned in some studies?
A4: LY545694 is an ester prodrug of this compound. In clinical studies, physiologically based absorption modeling was used to design extended-release formulations of this prodrug.
Troubleshooting Guides
Formulation and Administration
Issue 1: Difficulty in dissolving this compound for oral administration.
-
Question: I am having trouble dissolving this compound for my in vivo rodent studies. What vehicle should I use?
-
Answer: this compound is a poorly water-soluble compound. For in vivo oral gavage studies with rodents, it is common to prepare a suspension rather than a true solution. Commonly used vehicles for poorly soluble compounds include:
-
Aqueous suspensions using suspending agents like 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose.
-
A combination of a suspending agent with a small percentage of a solubilizing agent such as Tween 80 (e.g., 0.1-0.5%).
-
Co-solvent systems, for example, a mixture of polyethylene glycol 400 (PEG 400) and water, or a small amount of dimethyl sulfoxide (DMSO) further diluted in a vehicle like corn oil or a saline solution. It is critical to ensure the final concentration of any organic solvent is well-tolerated by the animal model.
-
Issue 2: High variability in experimental results after oral gavage.
-
Question: I am observing significant variability in the behavioral or physiological responses in my animal cohort after oral administration of this compound. What could be the cause?
-
Answer: High variability with orally administered poorly soluble compounds is a common issue. Here are some potential causes and troubleshooting steps:
-
Inconsistent Suspension: Ensure your this compound suspension is homogeneous. Use a vortex mixer immediately before each administration and stir the bulk suspension continuously during the dosing period.
-
Animal Stress: The stress of oral gavage can impact physiological responses. Ensure all personnel are proficient in the technique to minimize stress. Consider acclimatizing the animals to the procedure.
-
Food Effects: The presence or absence of food in the stomach can alter drug absorption. Standardize the fasting time for all animals before dosing.
-
Dosing Accuracy: Calibrate your dosing equipment regularly and ensure the correct volume is administered based on the most recent body weight of each animal.
-
Adverse Effects and Dose Selection
Issue 3: Observing adverse effects in treated animals.
-
Question: My animals are showing signs of motor impairment after this compound administration. Is this expected?
-
Answer: Yes, motor disturbances are a known potential side effect of AMPA receptor antagonists.
-
Ataxia and Sedation: Studies with other competitive AMPA receptor antagonists, such as NBQX, have reported ataxia (impaired coordination) and sedative effects at higher doses in rodents. One study noted significant ataxia at a dose of 60 mg/kg of NBQX in an open field test.
-
Dizziness, Nausea, and Vomiting: In human clinical trials with the prodrug of this compound (LY545694), the most common treatment-emergent adverse event was dizziness. Nausea and vomiting were also reported to be more frequent in the treatment groups.
-
Dose-Response: It is crucial to perform a dose-response study to determine the therapeutic window for your specific experimental model, identifying a dose that provides the desired pharmacological effect with minimal motor impairment.
-
Issue 4: Difficulty in selecting an appropriate starting dose for in vivo studies.
-
Question: I am planning my first in vivo experiment with this compound. How do I choose a starting dose?
-
Answer: Selecting a starting dose requires careful consideration of available data and the specifics of your experiment.
-
Dose-Response Pilot Study: It is highly recommended to conduct a pilot study with a wide range of doses to determine the optimal dose for your intended effect and to identify the threshold for adverse effects.
-
Human Clinical Data: While not directly translatable to rodent doses, human clinical trial data for LY545694 indicated that plasma exposure was approximately linear over a 25- to 75-mg dose range. It was also noted that steady-state concentrations in patients were lower than the exposures required for efficacy in animal pain models, suggesting that higher equivalent doses may be needed in preclinical studies.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
This is a general protocol that should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Vehicle components (e.g., Carboxymethylcellulose sodium salt, Tween 80, sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Vortex mixer
-
Calibrated pipettes or syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously to prevent clumping. It may be necessary to stir for several hours at room temperature or overnight at 4°C to achieve complete dissolution.
-
If using a surfactant, a stock solution of Tween 80 in sterile water can be prepared and then added to the CMC solution to achieve the desired final concentration (e.g., 0.1%).
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
If the powder is crystalline, it is advisable to reduce the particle size by gently grinding it with a mortar and pestle.
-
In a small, clean vessel, add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing until the desired final concentration is reached.
-
Place the suspension on a magnetic stir plate and stir continuously.
-
-
Administration:
-
Immediately before dosing each animal, vortex the suspension to ensure homogeneity.
-
Administer the suspension via oral gavage using a suitable gavage needle. The volume should be calculated based on the animal's body weight.
-
Quantitative Data
Due to the limited publicly available preclinical data for this compound, the following table presents hypothetical pharmacokinetic parameters in rats to illustrate how such data would be presented. Researchers should generate their own data for their specific formulations and animal models.
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (Lipid-Based Formulation) |
| Dose (mg/kg, oral) | 10 | 10 |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 70 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-t) (ng*h/mL) | 850 ± 150 | 2500 ± 300 |
| Half-life (t1/2) (h) | 4.5 ± 1.0 | 5.0 ± 1.2 |
| Bioavailability (%) | 15 | 45 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting high variability in experimental results.
References
Overcoming limitations of Dasolampanel in clinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasolampanel. The information provided addresses common limitations encountered in clinical trials and offers potential strategies and experimental protocols to overcome these challenges.
Troubleshooting Guides and FAQs
This section is designed to provide answers to specific issues that may arise during the clinical development of this compound.
1. Efficacy and Suboptimal Exposure
Q1: Our clinical trial is showing a lack of efficacy for this compound compared to placebo. What are the potential reasons and how can we investigate this?
A1: A lack of efficacy in clinical trials of this compound for chronic pain conditions, such as osteoarthritis and diabetic peripheral neuropathic pain, has been reported.[1][2] One key contributing factor identified was that the steady-state concentrations of this compound in patients were lower than the exposures required for efficacy in animal models.[1][2]
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a thorough analysis of the pharmacokinetic data from your trial. Compare the achieved plasma concentrations (Cmax, AUC) with the efficacious concentrations determined in preclinical pain models.
-
Exposure-Response Modeling: Develop an exposure-response model to determine if a correlation exists between this compound plasma concentrations and analgesic effects in the clinical population. This can help to identify a target exposure range.
-
Dose Escalation Studies: If the safety profile allows, consider a dose-escalation study to determine if higher exposures can be safely achieved and if they correlate with improved efficacy.
-
Formulation Optimization: Investigate if the drug formulation is limiting absorption. This compound has known absorption challenges, particularly with extended-release formulations.[1]
Q2: We are observing high inter-individual variability in this compound plasma concentrations. How can we address this?
A2: High pharmacokinetic variability can obscure the true efficacy of a drug.
Troubleshooting Steps:
-
Population Pharmacokinetic (PopPK) Modeling: Utilize PopPK modeling to identify covariates (e.g., age, weight, genetics, concomitant medications) that may be influencing this compound's pharmacokinetics.
-
Genotyping: Investigate the role of genetic polymorphisms in drug metabolizing enzymes and transporters that may be involved in this compound's disposition.
-
Therapeutic Drug Monitoring (TDM): For future studies, consider implementing TDM to individualize dosing and ensure that patients are within the target therapeutic window.
2. Adverse Events
Q3: Our trial is showing a high incidence of nausea, vomiting, and dizziness with this compound, leading to patient discontinuation. What is the likely cause and how can we mitigate this?
A3: Clinical trials of this compound have reported a significantly higher frequency of treatment-emergent nausea, vomiting, and dizziness compared to placebo, resulting in a higher rate of patient discontinuation. These adverse events may be related to the drug's mechanism of action (antagonism of AMPA/kainate receptors in the central nervous system) or potential off-target effects.
Troubleshooting Steps:
-
Off-Target Screening: Conduct in vitro screening against a panel of receptors and channels known to be involved in nausea and dizziness (e.g., dopamine, serotonin, histamine, and muscarinic receptors).
-
Preclinical Models of Emesis and Dizziness: Utilize preclinical models to investigate the mechanisms underlying these adverse effects. For emesis, ferret or dog models are predictive. For dizziness, rodent models assessing motor coordination and balance can be employed.
-
Formulation Modification: Explore alternative formulations, such as an optimized extended-release product, to potentially reduce the peak plasma concentration (Cmax) which is often associated with acute side effects.
-
Dose Titration: Implement a slow dose titration schedule at the beginning of treatment to allow for patient acclimatization and potentially reduce the incidence and severity of these adverse events.
3. Formulation and Bioavailability
Q4: We are developing an extended-release (ER) formulation of this compound, but it shows lower bioavailability compared to the immediate-release (IR) version. Why is this happening and how can we improve it?
A4: this compound is believed to have a narrow absorption window in the gastrointestinal tract. Extended-release formulations that release the drug slowly over a prolonged period may pass this window before the full dose is absorbed, leading to lower overall bioavailability.
Troubleshooting Steps:
-
Physiologically Based Absorption Modeling: Employ physiologically based absorption modeling to simulate the in vivo performance of different ER formulations. This can help in designing a formulation with a release profile that is optimized for the absorption window.
-
Gastro-retentive Drug Delivery Systems: Consider developing a gastro-retentive dosage form that can prolong the residence time of the formulation in the stomach or upper small intestine, thereby increasing the time available for absorption within the optimal window.
-
Bioavailability Enhancement Strategies: For poorly soluble drugs like this compound, consider incorporating bioavailability enhancement technologies such as:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can increase its solubility and dissolution rate.
-
Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Data Presentation
Table 1: Summary of Efficacy Outcomes from Phase 2 Clinical Trials of this compound in Chronic Pain
| Indication | Trial Identifier | Treatment Arms | Primary Endpoint | Outcome vs. Placebo | p-value |
| Osteoarthritis of the Knee | NCT00790790 | This compound (2 doses), Placebo | Average Pain Severity | No significant difference | Not Reported |
| Diabetic Peripheral Neuropathic Pain | NCT00785577 | This compound (3 doses), Pregabalin, Placebo | Average Pain Severity | No significant difference | Not Reported |
Note: In the Diabetic Peripheral Neuropathic Pain study, the active control (pregabalin) also did not show a statistically significant separation from placebo, suggesting the trial may have been a "failed" study rather than a true negative for this compound.
Table 2: Summary of Key Safety Findings from Phase 2 Clinical Trials of this compound
| Adverse Event | This compound vs. Placebo | p-value | Consequence | p-value for Discontinuation |
| Nausea | Significantly more frequent | P ≤ .05 | Significantly more discontinuations | P < .001 |
| Vomiting | Significantly more frequent | P ≤ .05 | Significantly more discontinuations | P < .001 |
| Dizziness | Significantly more frequent | P ≤ .05 | Significantly more discontinuations | P < .001 |
Table 3: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Notes |
| Absorption | Orally bioavailable analog of tezampanel. | Developed to overcome the poor oral bioavailability of tezampanel. |
| Formulation Impact | Extended-release formulation showed lower absorption than immediate-release. | Attributed to a narrow absorption window. |
| Dose Proportionality | Plasma exposure was approximately linear over a 25- to 75-mg dose range in a Phase 1 study. | |
| Maximum Tolerated Dose (MTD) | The MTMD in a Phase 1 study was 25mg twice daily. | |
| Steady-State Concentrations | Lower in clinical trials than exposures required for efficacy in animal models. | A key factor for the observed lack of efficacy. |
Experimental Protocols
1. Protocol for AMPA/Kainate Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound or its analogs to AMPA and kainate receptors.
Materials:
-
Membrane preparations from cells expressing human recombinant AMPA or kainate receptor subunits (e.g., GluA1-4, GluK1-5).
-
Radioligand (e.g., [³H]-AMPA, [³H]-Kainate).
-
This compound or test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and a non-specific binding control (e.g., a high concentration of a known antagonist).
-
In a 96-well plate, add assay buffer, radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values using non-linear regression analysis.
2. Protocol for Developing an Optimized Extended-Release (ER) Formulation for a Drug with a Narrow Absorption Window
This protocol outlines a general workflow for developing an ER formulation for a compound like this compound.
Phase 1: Pre-formulation and Modeling
-
Characterize Physicochemical Properties: Determine the solubility, permeability, and stability of this compound at different pH values.
-
Identify the Absorption Window: Use in silico modeling, preclinical in vivo studies (e.g., regional intestinal perfusion in rats), or human intestinal perfusion studies to identify the primary site of absorption.
-
Physiologically Based Absorption Modeling: Develop a computational model to simulate the absorption of different ER formulations based on the drug's properties and the gastrointestinal physiology. Use this model to predict the optimal release profile.
Phase 2: Formulation Development
-
Select Formulation Technology: Based on the modeling results, choose an appropriate ER technology. For a narrow absorption window, a gastro-retentive system (e.g., floating tablets, mucoadhesive systems) may be suitable.
-
Excipient Selection: Select polymers and other excipients that will control the drug release rate to match the target profile predicted by the model.
-
Prototype Formulation: Prepare small-scale batches of different prototype formulations with varying release rates.
Phase 3: In Vitro and In Vivo Testing
-
In Vitro Dissolution Testing: Perform dissolution testing on the prototype formulations using biorelevant media (e.g., simulated gastric and intestinal fluids) to assess their release profiles.
-
Preclinical In Vivo Studies: Administer the most promising formulations to an appropriate animal model (e.g., dogs, which have a similar gastrointestinal transit time to humans) and measure the plasma concentration-time profiles.
-
Correlation and Optimization: Compare the in vivo results with the in vitro dissolution data and the predictions from the absorption model. Use this information to further optimize the formulation.
-
Scale-up and Clinical Manufacturing: Once a lead formulation is identified, scale up the manufacturing process and produce clinical trial materials.
Mandatory Visualizations
Caption: this compound's mechanism of action as an antagonist of AMPA/kainate receptors.
Caption: Troubleshooting workflow for addressing limitations in this compound clinical trials.
Caption: Logical relationships between the causes and consequences of this compound's clinical trial limitations.
References
Dasolampanel experimental controls and potential artifacts
Welcome to the technical support center for Dasolampanel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, potential artifacts, and troubleshooting for experiments involving this AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NGX-426) is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate to these receptors, thereby reducing glutamate-mediated excitatory neurotransmission. It was initially developed for the treatment of chronic pain conditions, such as neuropathic pain and migraine.
Q2: What are the key signaling pathways affected by this compound?
This compound primarily modulates signaling pathways associated with glutamatergic neurotransmission. By blocking AMPA and kainate receptors, it inhibits the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This, in turn, attenuates downstream signaling cascades that are activated by neuronal depolarization and calcium influx.
Enhancing the therapeutic window of Dasolampanel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasolampanel.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental use of this compound.
1. General Handling and Storage
-
Question: How should this compound be stored?
-
Answer: this compound should be stored at room temperature for short-term use. For long-term storage, it is recommended to store it at -20°C, protected from light and moisture.
-
-
Question: What is the stability of this compound in solution?
-
Answer: The stability of this compound in solution is dependent on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for long-term storage of stock solutions.
-
2. Dosing and Administration
-
Question: What is a recommended starting dose for in vivo animal studies?
-
Answer: A starting point for dose-ranging studies can be guided by the reported maximally tolerated multiple dose (MTMD) in humans, which was 25 mg twice daily. However, direct dose translation between species is not straightforward. It is crucial to perform a dose-response study in the specific animal model to determine the optimal dose that balances efficacy and adverse effects.
-
-
Question: What are the common adverse effects observed with this compound administration?
-
Answer: Clinical trials with this compound reported treatment-emergent nausea, vomiting, and dizziness as the most frequent adverse events, often leading to discontinuation of the treatment.[1] In preclinical models, researchers should monitor for signs of neurotoxicity, such as ataxia, sedation, and motor impairment, which are known class effects of AMPA receptor antagonists.
-
-
Question: How can the narrow therapeutic window of this compound be managed in experiments?
-
Answer:
-
Dose Titration: A slow dose titration schedule may help to improve tolerability.
-
Formulation: Utilizing an extended-release (ER) formulation can help to maintain steady plasma concentrations and avoid the peak concentrations associated with adverse effects.
-
Co-administration: Exploring co-administration with agents that may mitigate specific side effects could be a viable strategy, although this requires careful investigation of potential drug-drug interactions.
-
-
3. Pharmacokinetics and Formulation
-
Question: What is known about the pharmacokinetics of this compound?
-
Answer: In a clinical study, plasma exposure to this compound was found to be approximately linear over a 25- to 75-mg dose range.[1]
-
-
Question: Are there strategies to improve the oral bioavailability and therapeutic window of this compound?
-
Answer: Physiologically based absorption modeling has been used to design an optimized extended-release (ER) formulation of this compound. This approach aimed to overcome the limitations of a narrow absorption window and improve the drug's therapeutic index. Researchers can explore different ER formulation strategies, such as matrix tablets or coated pellets, to achieve a more favorable pharmacokinetic profile.
-
4. Mechanism of Action and Target Engagement
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2] By blocking these receptors, it reduces glutamate-mediated excitatory neurotransmission.
-
-
Question: How can I confirm target engagement of this compound in my experimental model?
-
Answer: Target engagement can be assessed by measuring the inhibition of AMPA/kainate receptor-mediated signaling pathways. This can be done through various in vitro and in vivo techniques, such as electrophysiology (e.g., measuring synaptic currents), calcium imaging, or by measuring the downstream effects on gene expression or protein phosphorylation known to be regulated by these receptors.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Information
| Parameter | Finding | Reference |
| Indication Studied | Painful Diabetic Neuropathy, Osteoarthritis | [1] |
| Maximally Tolerated Multiple Dose (MTMD) | 25 mg twice daily | [1] |
| Common Adverse Events | Nausea, Vomiting, Dizziness | |
| Pharmacokinetics | Approximately linear over 25-75 mg dose range |
Experimental Protocols
1. Protocol for Determining the Therapeutic Window in a Rodent Model of Neuropathic Pain
This protocol provides a general framework. Specific parameters should be optimized for the particular animal model and experimental setup.
-
Objective: To determine the dose range of this compound that produces a significant analgesic effect with minimal adverse effects.
-
Animals: Adult male Sprague-Dawley rats with induced neuropathic pain (e.g., Chronic Constriction Injury model).
-
Procedure:
-
Dose Selection: Based on literature, select a range of doses (e.g., 1, 3, 10, 30 mg/kg) for oral administration.
-
Behavioral Testing (Efficacy):
-
Measure baseline pain sensitivity using a von Frey test (for mechanical allodynia) and a Hargreaves test (for thermal hyperalgesia).
-
Administer this compound or vehicle orally.
-
Measure pain sensitivity at multiple time points post-administration (e.g., 1, 2, 4, 6 hours).
-
-
Adverse Effect Monitoring (Tolerability):
-
Observe animals for signs of neurotoxicity, including ataxia, sedation, and motor impairment using a rotarod test and open field test.
-
Record any instances of nausea or vomiting (if applicable to the model).
-
-
Data Analysis:
-
Plot dose-response curves for both the analgesic effect and the adverse effects.
-
Determine the ED50 (effective dose for 50% of the maximal analgesic effect) and the TD50 (toxic dose for 50% of the animals showing a specific adverse effect).
-
Calculate the therapeutic index (TI = TD50 / ED50).
-
-
Visualizations
Caption: Mechanism of action of this compound.
References
Mitigating Dasolampanel-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dasolampanel in animal models. The information provided is intended to help mitigate potential side effects and address common issues encountered during experimentation.
Disclaimer: this compound is a competitive AMPA/kainate receptor antagonist. While this guide provides information based on the known effects of this drug class, specific preclinical toxicology data for this compound is not extensively published. Therefore, the following recommendations are extrapolated from studies on similar competitive AMPA receptor antagonists and should be considered as a starting point for your experimental design. Always perform dose-response studies and carefully observe your animals for any unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By competitively binding to these receptors, this compound blocks the action of the excitatory neurotransmitter glutamate, thereby reducing neuronal excitation.
Q2: What are the potential on-target side effects of this compound in animal models?
Based on studies with other competitive AMPA receptor antagonists, potential on-target side effects in animal models may include:
-
Neurological: Ataxia (impaired coordination), sedation or motor depression, and at higher doses, potential for memory and learning impairment.[1]
-
Behavioral: Anxiety-like behaviors or, conversely, anxiolytic-like effects depending on the dose and the behavioral test used.[2][3] Changes in social interaction and aggression have also been observed with AMPA receptor modulation.[2][4]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any investigational compound, it is crucial to consider the possibility of off-target activities and to include appropriate control groups in your experiments to account for them.
Troubleshooting Guide
This section provides guidance on how to identify and mitigate potential side effects observed during your experiments with this compound in animal models.
Issue 1: Animals exhibit ataxia, sedation, or motor impairment after this compound administration.
-
Identification: Animals may show an unsteady gait, difficulty maintaining balance, reduced movement, or a general state of lethargy. These effects can be quantified using tests like the rotarod, beam walking, or open field test (observing total distance moved and velocity).
-
Potential Cause: These are known on-target effects of AMPA receptor antagonism due to the widespread role of AMPA receptors in motor control. The dose administered may be too high.
-
Mitigation Strategies:
-
Dose Adjustment: The most effective strategy is to perform a thorough dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least motor impairment. Start with a low dose and gradually escalate.
-
Route and Rate of Administration: Consider altering the route of administration (e.g., subcutaneous vs. intraperitoneal) or the infusion rate if using intravenous administration to potentially reduce peak plasma concentrations and associated acute side effects.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the experimental procedures and testing apparatuses to minimize stress, which can sometimes exacerbate motor deficits.
-
Issue 2: Unexpected behavioral changes are observed, such as increased anxiety or changes in social behavior.
-
Identification: Animals may exhibit thigmotaxis (wall-hugging) in an open field, reduced exploration in an elevated plus maze, or altered interaction times in a social interaction test.
-
Potential Cause: AMPA receptors are critically involved in brain circuits that regulate mood and social behavior. The observed effects can be complex and dose-dependent.
-
Mitigation Strategies:
-
Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to fully characterize the behavioral profile of this compound in your specific animal model and experimental conditions.
-
Environmental Enrichment: Housing animals in an enriched environment may help to reduce baseline anxiety levels and could potentially modulate the behavioral effects of the drug.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time of day to minimize variability due to the animals' natural circadian rhythms.
-
Issue 3: Animals show signs of cognitive impairment in learning and memory tasks.
-
Identification: In tasks like the Morris water maze or passive avoidance test, animals treated with this compound may show longer escape latencies, reduced time in the target quadrant, or failure to remember an aversive stimulus.
-
Potential Cause: AMPA receptors are essential for synaptic plasticity, which is the cellular basis of learning and memory. Higher doses of competitive AMPA antagonists can interfere with these processes.
-
Mitigation Strategies:
-
Dose Optimization: Carefully select a dose that provides the desired therapeutic effect without significantly impairing cognitive function. This may require a trade-off between efficacy and side effects.
-
Task Selection: If possible, use cognitive tasks that are less sensitive to motor impairments to avoid confounding results.
-
Timing of Administration: Investigate the therapeutic window of this compound. It might be possible to administer the drug at a time point that minimizes interference with the acquisition or consolidation phases of a learning task while still achieving the desired therapeutic outcome.
-
Quantitative Data Summary
The following table summarizes quantitative data on the neurobehavioral effects of a representative competitive AMPA receptor antagonist, NBQX, in rats. This data can serve as a reference for designing studies with this compound, though direct extrapolation should be done with caution.
| Side Effect | Animal Model | Compound | Dose | Observed Effect | Citation |
| Ataxia | Wistar Rat | NBQX | 60 mg/kg | Significant ataxia observed in an open field test. | |
| Impaired Swimming Task Performance | Wistar Rat | NBQX | 40 mg/kg | Increased escape latencies in a swimming task on the third day of testing. | |
| Impaired Learning | Wistar Rat | NBQX | 30 mg/kg | Rats did not learn the Morris water maze task. This effect was reversible. | |
| No Effect on Learning | Wistar Rat | NBQX | 10 mg/kg | No effect on the acquisition of the Morris water maze task. |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
This protocol is designed to quantitatively assess the impact of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
This compound solution and vehicle control
-
Animal scale
-
Timers
Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the animals to the rotarod apparatus. Place each animal on the stationary rod for 60 seconds, then for 60 seconds with the rod rotating at a low speed (e.g., 4 RPM).
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes). Record the time it takes for the animal to fall off the rod. Repeat this for 2-3 trials with a rest period in between.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Post-treatment Testing: At the expected time of peak drug effect, repeat the rotarod test as described in step 2. Record the latency to fall for each animal.
-
Data Analysis: Compare the latency to fall before and after drug administration, and between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
Caption: this compound competitively blocks glutamate binding to AMPA/kainate receptors.
Experimental Workflow for Mitigating Motor Side Effects
Caption: A logical workflow for troubleshooting and mitigating motor side effects.
References
- 1. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of AMPA-type glutamate receptor antagonists on intermale social behavior in two mouse lines bidirectionally selected for offensive aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of AMPA receptors in social behaviors [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of Dasolampanel
Disclaimer: Dasolampanel is a proprietary compound, and detailed preclinical data regarding its specific aqueous solubility, permeability, and absolute oral bioavailability are not publicly available. The following guide has been constructed based on the known information that this compound is orally bioavailable but poorly soluble in water.[1][2] To fulfill the request for quantitative data analysis and detailed experimental troubleshooting, this guide will use a representative hypothetical molecule, "Compound X," which is assumed to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), a common profile for which oral bioavailability enhancement is sought.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral exposure of this compound in our preclinical animal studies. What is the likely cause?
A1: Low and variable oral exposure for a compound like this compound, which is reported to be poorly soluble in water, is often due to dissolution rate-limited absorption.[1] For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. If a compound has low aqueous solubility, the dissolution process is slow and may be incomplete within the gastrointestinal transit time, leading to poor absorption. This issue is characteristic of BCS Class II and IV compounds. Variability can be introduced by physiological differences in gastric pH and bile salt concentrations between subjects.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[1]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step. Given its poor water solubility, it is likely a Class II or Class IV compound. If permeability is high (Class II), strategies should focus on improving solubility and dissolution rate. If permeability is also low (Class IV), both solubility and permeability enhancement strategies are required.
Q3: What are the primary formulation strategies to consider for a poorly soluble compound like this compound?
A3: The main goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or self-microemulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Troubleshooting Guide
Problem 1: Inconsistent results in in vitro dissolution testing.
-
Symptom: High variability in the percentage of drug dissolved between replicate experiments.
-
Possible Cause: "Coning" of the powdered drug at the bottom of the dissolution vessel, where it is not effectively agitated. This is common for hydrophobic powders.
-
Troubleshooting Steps:
-
Verify Sink Conditions: Ensure the volume of the dissolution medium is at least three times the volume required to saturate the drug. If not, increase the volume or add a solubilizing agent (e.g., a surfactant like Sodium Dodecyl Sulfate - SDS).
-
Optimize Agitation: Increase the paddle or basket rotation speed (e.g., from 50 rpm to 75 or 100 rpm) to improve hydrodynamics in the vessel.
-
Change Apparatus: If using USP Apparatus 2 (paddle), consider switching to USP Apparatus 1 (basket) to prevent coning.
-
Problem 2: A developed amorphous solid dispersion (ASD) shows no improvement in oral bioavailability in rats.
-
Symptom: The Area Under the Curve (AUC) from the pharmacokinetic (PK) study of the ASD formulation is not significantly higher than that of the crystalline drug.
-
Possible Causes:
-
Recrystallization: The amorphous drug may be converting back to its stable, less soluble crystalline form in the gastrointestinal tract before it can be absorbed.
-
Polymer Incompatibility: The chosen polymer may not be effectively maintaining a supersaturated state of the drug in solution.
-
-
Troubleshooting Steps:
-
Check Physical Stability: Analyze the ASD formulation after dissolution testing using techniques like Polarized Light Microscopy (PLM) or X-ray Powder Diffraction (XRPD) to check for recrystallization.
-
Experiment with Different Polymers: Test polymers with different properties. For example, if using PVP, consider trying a cellulosic polymer like HPMC-AS, which is known to inhibit precipitation.
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can sometimes improve the stability of the amorphous form.
-
Quantitative Data Summary (Hypothetical Compound X)
The following tables summarize hypothetical data for "Compound X," a representative BCS Class II compound, to illustrate how to present and compare results from bioavailability enhancement experiments.
Table 1: Physicochemical Properties of Compound X
| Parameter | Value | BCS Classification Implication |
| Molecular Weight | 450.5 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | 0.5 µg/mL | Low Solubility |
| Caco-2 Permeability (Papp, A→B) | 15.0 x 10⁻⁶ cm/s | High Permeability |
| LogP | 4.2 | Indicates high lipophilicity |
Table 2: Comparison of Oral Bioavailability Enhancement Strategies for Compound X in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Drug (in 0.5% CMC) | 55 ± 12 | 4.0 | 350 ± 75 | 100 (Reference) |
| Micronized Drug | 110 ± 25 | 2.0 | 750 ± 150 | 214 |
| Amorphous Solid Dispersion (1:3 Drug:HPMC-AS) | 450 ± 90 | 1.5 | 3100 ± 550 | 886 |
| SEDDS (30% Oil, 50% Surfactant, 20% Co-solvent) | 620 ± 110 | 1.0 | 4250 ± 680 | 1214 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound
-
Objective: To assess the dissolution rate of different formulations of a poorly soluble drug.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (FaSSIF, pH 6.5) to mimic fasted state intestinal conditions.
-
Procedure:
-
Pre-warm the dissolution medium to 37°C ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Add the drug formulation (e.g., a capsule containing the equivalent of 20 mg of the drug) to the vessel.
-
At specified time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm PVDF syringe filter.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) at a density of 60,000 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Procedure:
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the compound is a substrate for active efflux.
-
Visualizations
Diagram 1: Decision Workflow for Formulation Strategy
This diagram outlines the logical steps a researcher would take to select an appropriate bioavailability enhancement strategy based on the drug's properties.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Diagram 2: Amorphous Solid Dispersion (ASD) Mechanism
This diagram illustrates the principle behind how ASDs improve drug dissolution compared to the crystalline form.
Caption: Mechanism of bioavailability enhancement by ASDs.
References
Validation & Comparative
A Comparative Guide to Dasolampanel and Other AMPA Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dasolampanel with other key α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The following sections detail their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and the experimental methodologies used for their characterization.
Introduction to AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in various neurological disorders, including epilepsy and neuropathic pain, making them a key target for therapeutic intervention. AMPA receptor antagonists can be broadly categorized into two main classes: competitive antagonists, which bind to the glutamate binding site, and non-competitive antagonists, which bind to an allosteric site to prevent channel opening. This guide focuses on a comparative analysis of this compound against other notable AMPA receptor antagonists: perampanel, talampanel, and selurampanel.
Mechanism of Action and Chemical Properties
This compound and selurampanel are competitive antagonists of the AMPA receptor, meaning they directly compete with the endogenous ligand glutamate for the same binding site.[1][2] In contrast, perampanel and talampanel are non-competitive antagonists, binding to an allosteric site to modulate receptor function.[3][4] The chemical structures of these compounds are presented below.
Table 1: Overview of Investigated AMPA Receptor Antagonists
| Compound | Mechanism of Action | Chemical Class |
| This compound | Competitive AMPA/kainate receptor antagonist | Decahydroisoquinoline |
| Perampanel | Non-competitive AMPA receptor antagonist | Bipyridine |
| Talampanel | Non-competitive AMPA receptor antagonist | Benzodiazepine |
| Selurampanel | Competitive AMPA/kainate receptor antagonist | Quinazolinedione |
Comparative Receptor Binding Affinity
The binding affinity of an antagonist for its receptor is a critical determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available binding affinity data for the selected AMPA receptor antagonists.
Table 2: AMPA Receptor Binding Affinities
| Compound | Binding Affinity (IC50/Ki) | Species/Assay Condition |
| This compound | Data not available in the searched literature. This compound is a prodrug of tezampanel. | |
| Perampanel | IC50: 93 nM (AMPA-induced Ca2+ influx in cultured rat cortical neurons)[5]; Kd: 59.8 nM ([3H]perampanel binding in rat forebrain membranes); IC50: 0.56 µM (kainate-evoked currents in cultured rat hippocampal neurons) | Rat |
| Talampanel | 2.3-3-fold more potent than GYKI 52466 (IC50 of ~7.5 µM) | |
| Selurampanel | IC50: 190 nM | Rat |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and clinical utility. The table below provides a comparative overview of the pharmacokinetic parameters for this compound and other selected AMPA receptor antagonists.
Table 3: Comparative Pharmacokinetic Data
| Parameter | This compound (as prodrug LY545694) | Perampanel | Talampanel | Selurampanel |
| Half-life (t½) | Approx. linear over 25-75mg dose range | ~105 hours (in healthy volunteers) | ~3 hours | 3.3 hours (in mice) |
| Time to Peak (Tmax) | - | 0.5 - 2.5 hours | 1 - 3 hours | - |
| Protein Binding | - | ~95% | - | - |
| Bioavailability | Orally bioavailable | ~100% | Orally active | Orally active |
Experimental Protocols
1. Radioligand Binding Assay for Competitive Antagonists
This protocol is used to determine the binding affinity (Ki) of a competitive antagonist.
-
Objective: To measure the displacement of a radiolabeled ligand from the AMPA receptor by the unlabeled test compound.
-
Materials:
-
Membrane preparation from a cell line expressing the target AMPA receptor subunit (e.g., HEK293 cells expressing GluA3).
-
Radiolabeled competitive ligand (e.g., [3H]AMPA).
-
Unlabeled test compound (e.g., this compound, Selurampanel).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Whole-Cell Voltage-Clamp Electrophysiology
This protocol is used to characterize the functional effects of AMPA receptor antagonists on ion channel activity.
-
Objective: To measure the inhibition of AMPA-evoked currents by the antagonist in a neuronal or heterologous expression system.
-
Materials:
-
Cultured neurons or HEK293 cells expressing the target AMPA receptor.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal and external recording solutions.
-
AMPA receptor agonist (e.g., glutamate, AMPA).
-
Test antagonist (e.g., this compound, Perampanel).
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the AMPA receptor agonist to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test antagonist at various concentrations.
-
Measure the peak amplitude of the evoked current in the presence and absence of the antagonist.
-
Plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the canonical AMPA receptor signaling pathway and the points of intervention for competitive and non-competitive antagonists.
Caption: AMPA receptor signaling and antagonist intervention points.
Experimental Workflow for Antagonist Characterization
This diagram outlines the typical workflow for characterizing a novel AMPA receptor antagonist.
Caption: Workflow for AMPA receptor antagonist development.
Logical Relationship of AMPA Receptor Antagonists
This diagram illustrates the classification of the discussed AMPA receptor antagonists based on their mechanism of action.
Caption: Classification of AMPA receptor antagonists.
Conclusion
Perampanel is a well-characterized non-competitive antagonist with high binding affinity and a long half-life, allowing for once-daily dosing. Talampanel, also a non-competitive antagonist, showed promise but its development was hampered by a short half-life. Selurampanel is a competitive antagonist with a potent binding affinity but also a relatively short half-life in preclinical models.
The choice of an appropriate AMPA receptor antagonist for research or therapeutic development will depend on the specific application, desired pharmacokinetic profile, and the nuanced differences in pharmacological effects between competitive and non-competitive inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these compounds.
References
- 1. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 2. Activity Dependent Inhibition of AMPA Receptors by Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasolampanel and Tezampanel: Two AMPA/Kainate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Dasolampanel and tezampanel are competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission. While sharing a common mechanism, their clinical development trajectories have diverged significantly. This compound, an orally bioavailable analog, was investigated for chronic pain but failed to demonstrate efficacy in Phase 2 trials. In contrast, tezampanel, which requires intravenous administration, is currently undergoing a revival with a Phase 1 clinical trial for the treatment of opioid withdrawal syndrome. This guide provides a comparative analysis of their known properties, supported by available experimental data.
Mechanism of Action: Targeting Glutamatergic Signaling
Both this compound and tezampanel exert their effects by blocking the action of the excitatory neurotransmitter glutamate at AMPA and kainate receptors.[1][2] This antagonism reduces the influx of cations into postsynaptic neurons, thereby dampening excessive neuronal firing implicated in various pathological states. Tezampanel has been noted to possess selectivity for the GluK1 (formerly known as GluR5) subtype of the kainate receptor.[3]
The binding of glutamate to AMPA and kainate receptors and the subsequent signaling cascade that is inhibited by this compound and tezampanel is depicted below.
Quantitative Data Comparison
A direct quantitative comparison of binding affinities and human pharmacokinetics is limited by the publicly available data. While it is known that tezampanel has micromolar affinity for AMPA/GluK1 receptors, a comprehensive, comparative dataset of Ki or IC50 values across all kainate receptor subtypes for both compounds is not available in the literature.[3] Similarly, detailed pharmacokinetic parameters from comparative human trials have not been published.
Table 1: General Characteristics and Development Status
| Feature | This compound (NGX-426, LY545694) | Tezampanel (NGX-424, LY293558) |
| Mechanism of Action | Competitive AMPA/kainate receptor antagonist | Competitive AMPA/kainate receptor antagonist (with GluK1 selectivity)[3] |
| Administration Route | Oral | Intravenous |
| Original Indication | Chronic pain (neuropathic pain, migraine) | Pain, migraine |
| Development Status | Development halted (lack of efficacy) | Phase 1 for opioid withdrawal syndrome |
Table 2: Clinical Efficacy and Safety Profile
| Parameter | This compound | Tezampanel |
| Efficacy | No significant difference from placebo in Phase 2 trials for painful diabetic neuropathy and osteoarthritis. | Currently under investigation in a Phase 1 trial for opioid withdrawal syndrome; preclinical data are "encouraging". |
| Adverse Events | Nausea, vomiting, dizziness more frequent than placebo; higher discontinuation rate due to adverse events. | Safety and tolerability are being evaluated in the ongoing Phase 1 trial. |
Experimental Protocols
This compound: Heat/Capsaicin Sensitization Model for Analgesia
In a Phase 1 study to assess the analgesic properties of this compound, a heat/capsaicin sensitization model was employed to induce a state of hyperalgesia in healthy volunteers. This model is designed to mimic the central sensitization that contributes to chronic pain states.
Methodology:
-
Baseline Measurement: Assessment of pain thresholds to mechanical and thermal stimuli is performed on the subject's forearm.
-
Sensitization Induction: A thermode heated to 45°C is applied to the skin for 5 minutes to induce primary hyperalgesia. This is followed by the topical application of capsaicin cream for 30 minutes to the same area to further enhance and prolong the sensitization.
-
Drug Administration: this compound or placebo is administered orally.
-
Rekindling and Assessment: The sensitized area is periodically reheated to a non-painful temperature (e.g., 40°C) to maintain a stable state of secondary hyperalgesia.
-
Efficacy Measurement: Changes in the area of secondary hyperalgesia and pain ratings in response to mechanical and thermal stimuli are measured at set time points after drug administration and compared to baseline and placebo.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline- 3-carboxylic acid (LY293558) and its racemate (LY215490) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Neuroprotective Efficacy of Dasolampanel: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dasolampanel, a competitive AMPA/kainate receptor antagonist, holds potential as a neuroprotective agent by modulating glutamate-mediated excitotoxicity, a key pathological mechanism in various neurodegenerative and acute neurological conditions. While direct experimental data on the neuroprotective efficacy of this compound is limited in publicly available literature, its mechanism of action is shared with other well-studied AMPA/kainate receptor antagonists. This guide provides a comparative analysis of the neuroprotective effects of this compound's parent compound, tezampanel, and other notable AMPA receptor antagonists, talampanel and perampanel, based on available preclinical data. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Mechanism of Action: Targeting Excitatory Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release, particularly during pathological events like stroke or traumatic brain injury, leads to overactivation of its receptors, primarily the AMPA and NMDA receptors. This phenomenon, known as excitotoxicity, triggers a cascade of intracellular events, including excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways, ultimately leading to neuronal death.
This compound and its comparators act by blocking the AMPA and kainate receptors, thereby preventing the excessive influx of ions and mitigating the downstream neurotoxic cascade. This targeted approach offers a promising strategy for neuroprotection in conditions characterized by glutamatergic overactivity.
Figure 1: Signaling pathway of this compound's neuroprotective action.
Comparative Efficacy in Preclinical Models
The neuroprotective potential of AMPA/kainate receptor antagonists has been evaluated in various animal models of neurological disorders. The following tables summarize the quantitative data from key preclinical studies on tezampanel, talampanel, and perampanel.
Table 1: Neuroprotective Effects in Stroke Models
| Compound | Animal Model | Endpoint | Treatment Protocol | Results | Citation |
| Tezampanel | Rat; Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | 10 mg/kg IV 1h post-MCAO | Data not available in the provided search results. | |
| Talampanel | Rat; MCAO | Infarct Size Reduction | 10 mg/kg IP at 30 min or 2h post-MCAO | 47.3% reduction (30 min), 48.5% reduction (2h) | [1] |
| Mouse; MCAO | Infarct Size Reduction | 10 mg/kg IP post-MCAO | 44.5% (striatum), 39.3% (hippocampus) after 1.5h ischemia | [1] | |
| Perampanel | Rat; MCAO | Infarct Volume Reduction | 1.5 mg/kg IP post-reperfusion | Significant reduction in infarct volume. | |
| Rat; MCAO | Neurological Deficit | 1.5 mg/kg IP post-reperfusion | Improved motor function. |
Table 2: Neuroprotective Effects in Traumatic Brain Injury (TBI) Models
| Compound | Animal Model | Endpoint | Treatment Protocol | Results | Citation |
| Tezampanel | Data not available | ||||
| Talampanel | Rat; Fluid-Percussion Injury | Contusion Area Reduction | 4 mg/kg IV bolus + 4 mg/kg/h infusion for 72h, 30 min post-TBI | Significant reduction in total contusion area (0.54 ± 0.25 mm² vs 1.79 ± 0.42 mm² in vehicle). | [2] |
| Rat; Fluid-Percussion Injury | Neuronal Damage | 4 mg/kg IV bolus + 4 mg/kg/h infusion for 72h, 30 min post-TBI | Significant attenuation of neuronal damage in hippocampal CA1 sector. | [2] | |
| Perampanel | Rat; Controlled Cortical Impact | Brain Edema & Contusion Volume | 5 mg/kg oral administration | Significantly attenuated brain edema and contusion volume. | [3] |
| Rat; Lateral Fluid Percussion Injury | Cognitive Impairment | Pre- or post-injury administration | Reduced impairments in learning and memory. |
Table 3: Neuroprotective Effects in Seizure-Induced Brain Damage Models
| Compound | Animal Model | Endpoint | Treatment Protocol | Results | Citation |
| Tezampanel | Rat; Soman-induced Status Epilepticus | Neuronal Loss | 10 mg/kg 1h post-exposure | No evidence of neuropathology, except for neuronal loss in the basolateral amygdala at 6 months. | |
| Talampanel | Neonatal Rat; AMPA-induced Excitotoxicity | Brain Damage Protection | 4 x 2 mg/kg IP at 1h intervals post-AMPA injection | 42.5 ± 5.3% protection from brain damage. | |
| Perampanel | Rat; Lithium-pilocarpine induced Status Epilepticus | Neuronal Preservation | 6 mg/kg IV 30 min after seizure initiation | Neurons preserved to the level of naive rats in CA1, piriform cortex, and mediodorsal thalamus. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in some of the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Talampanel)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Anesthesia is induced. The right common carotid artery is exposed, and a nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specified duration (e.g., 1 hour) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: Talampanel (10 mg/kg) or vehicle is administered intraperitoneally at specific time points post-occlusion (e.g., 30 minutes or 2 hours).
-
Outcome Measures: After a set period (e.g., 24 hours), animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
References
- 1. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Dasolampanel Fails to Outperform Placebo in Chronic Pain Trials, Data Shows
New Brunswick, NJ – An analysis of clinical trial data for the investigational drug Dasolampanel (also known as LY545694 and NGX-426) reveals a lack of significant efficacy in treating chronic pain conditions, including osteoarthritis of the knee and diabetic peripheral neuropathic pain. In Phase 2 clinical trials, this compound, a competitive AMPA/kainate receptor antagonist, did not demonstrate a statistically significant improvement in pain scores compared to placebo. These findings contrast with earlier Phase 1 results in a human pain model that suggested potential analgesic effects.
This compound was being developed to target glutamate-mediated excitatory neurotransmission, a key pathway in the sensitization of the nervous system to pain. While the preclinical rationale was strong, the translation to clinical efficacy in chronic pain populations proved challenging.
This comparative guide provides a detailed overview of the clinical trial results for this compound and contrasts its performance with established treatments for neuropathic pain (Pregabalin) and migraine (Sumatriptan). The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and clinical trial workflows.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety findings from the clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound in Osteoarthritis of the Knee (NCT00790790)
| Outcome Measure | This compound (21 mg BID) | This compound (49 mg BID) | Placebo |
| Change from Baseline in WOMAC Pain Subscale Score at Week 12 | -1.8 (± 2.4) | -1.9 (± 2.5) | -1.6 (± 2.3) |
| p-value vs. Placebo | > 0.05 | > 0.05 | - |
Data are presented as mean (± standard deviation). BID: twice daily. WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
Table 2: Efficacy of this compound in Diabetic Peripheral Neuropathic Pain (NCT00785577)
| Outcome Measure | This compound (21 mg BID) | This compound (49 mg BID) | This compound (105 mg BID) | Pregabalin (150-300 mg BID) | Placebo |
| Change from Baseline in Mean 24-hour Pain Score at Week 12 | -1.7 (± 1.9) | -1.8 (± 2.0) | -1.9 (± 2.1) | -2.1 (± 2.2) | -1.5 (± 1.8) |
| p-value vs. Placebo | > 0.05 | > 0.05 | > 0.05 | > 0.05 | - |
Data are presented as mean (± standard deviation). BID: twice daily.
Table 3: Efficacy of Pregabalin in Neuropathic Pain (Pooled Data)[1][2][3][4][5]
| Outcome Measure | Pregabalin (150-600 mg/day) | Placebo |
| Mean Reduction in Pain Score (vs. Baseline) | Significant Improvement | - |
| Proportion of Patients with ≥50% Pain Reduction | 26-50% | 8-20% |
| p-value vs. Placebo | < 0.001 | - |
Table 4: Efficacy of Sumatriptan in Migraine (Pooled Data)
| Outcome Measure | Sumatriptan (50-100 mg) | Placebo |
| Headache Relief at 2 hours | 58% | 24% |
| p-value vs. Placebo | < 0.001 | - |
Table 5: Common Adverse Events
| Adverse Event | This compound | Pregabalin | Sumatriptan | Placebo |
| Dizziness | More frequent than placebo | Common | Less Common | - |
| Somnolence | Not reported as common | Common | Less Common | - |
| Nausea | More frequent than placebo | Less Common | Common | - |
| Vomiting | More frequent than placebo | Less Common | Common | - |
| Taste Disturbance | Not reported | Not reported | Common | - |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the clinical trials.
Caption: Mechanism of action of this compound.
Caption: Generalized clinical trial workflow.
Experimental Protocols
This compound Phase 2 Studies (NCT00790790 & NCT00785577)
-
Study Design: These were randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.
-
Patient Population: Patients with a diagnosis of osteoarthritis of the knee or painful diabetic peripheral neuropathy.
-
Intervention: Patients were randomized to receive this compound at various doses (21 mg, 49 mg, or 105 mg twice daily), pregabalin (in the diabetic neuropathy study), or placebo.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the pain score (WOMAC Pain Subscale for osteoarthritis and mean 24-hour pain score for diabetic neuropathy) at the end of the 12-week treatment period.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used to compare the change from baseline in pain scores between the treatment groups and placebo.
Pregabalin Neuropathic Pain Studies (Representative Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Patients with painful diabetic peripheral neuropathy or postherpetic neuralgia.
-
Intervention: Patients were randomized to receive pregabalin (typically 150, 300, or 600 mg/day in divided doses) or placebo.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the mean pain score on an 11-point numeric rating scale.
-
Statistical Analysis: ANCOVA was used to analyze the primary endpoint.
Sumatriptan Migraine Studies (Representative Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
-
Patient Population: Adult patients with a diagnosis of migraine with or without aura.
-
Intervention: Patients were randomized to treat a single migraine attack with sumatriptan (typically 50 mg or 100 mg) or placebo.
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients with headache relief (reduction in pain from moderate or severe to mild or no pain) at 2 hours post-dose.
-
Statistical Analysis: The Cochran-Mantel-Haenszel test was often used to compare the proportion of responders between treatment groups.
Dasolampanel in Neuropathic Pain: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
Dasolampanel (formerly LY545694), an investigational antagonist of AMPA and kainate glutamate receptors, has been evaluated for its efficacy in treating neuropathic pain. This guide provides a comparative analysis of this compound against established first-line treatments for painful diabetic peripheral neuropathy (DPN), a common type of neuropathic pain. The comparison is based on available clinical trial data and aims to offer an objective overview for research and development professionals.
Executive Summary
Clinical trial results for this compound in painful diabetic peripheral neuropathy indicate a lack of significant analgesic effect compared to placebo. A key Phase 2 study (NCT00785577) failed to show a statistically significant difference in the primary endpoint of pain severity for this compound at the doses tested.[1][2] Notably, the active comparator in the trial, pregabalin, also did not separate from placebo, leading investigators to classify the study as "potentially failed" rather than definitively negative.[1][2] Researchers noted that the plasma concentrations of this compound achieved in patients were lower than those associated with efficacy in preclinical animal models.[1] In contrast, standard first-line therapies for neuropathic pain, such as the gabapentinoids (pregabalin and gabapentin), serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, and tricyclic antidepressants (TCAs) like amitriptyline, have a more extensive evidence base demonstrating their efficacy.
Comparative Efficacy Data
Due to the nature of the this compound trial results, direct quantitative comparison is limited. The following tables summarize the efficacy of standard neuropathic pain drugs in DPN, based on data from meta-analyses and pivotal clinical trials.
Table 1: Efficacy of Standard Neuropathic Pain Drugs in Painful Diabetic Neuropathy
| Drug Class | Drug | Dosage(s) | Mean Pain Reduction from Baseline (vs. Placebo) | Percentage of Patients with ≥50% Pain Reduction (vs. Placebo) |
| Investigational | This compound | 21 mg, 49 mg, 105 mg BID | No significant difference from placebo | Data not available |
| Gabapentinoids | Pregabalin | 150, 300, 600 mg/day | Significant dose-related improvement | 27-47% (vs. 22% for placebo) |
| Gabapentin | 900-3600 mg/day | Significant improvement | ~41% (vs. 12% for placebo) for extended-release formulation | |
| SNRIs | Duloxetine | 60, 120 mg/day | Significant improvement | Significantly more patients than placebo |
| TCAs | Amitriptyline | Up to 150 mg/day | Superior to placebo | 55% of patients showed good improvement |
Table 2: Secondary Outcome Measures for Standard Neuropathic Pain Drugs
| Drug | Effect on Sleep Interference | Patient Global Impression of Change (PGIC) |
| Pregabalin | Significant reduction | 80% improved at 600 mg/day (vs. 54% for placebo) |
| Gabapentin | Significant improvement | Data varies across studies |
| Duloxetine | Significant improvement | Superiority over gabapentin at week 1 in one study |
| Amitriptyline | Data not consistently reported in comparative trials | Data not consistently reported in comparative trials |
Mechanism of Action
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. By blocking these receptors, this compound reduces the excitatory neurotransmission mediated by glutamate, which is implicated in the central sensitization processes underlying neuropathic pain.
The established first-line agents for neuropathic pain act through different mechanisms:
-
Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2δ subunit of voltage-gated calcium channels, which reduces the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - e.g., Duloxetine): SNRIs increase the levels of serotonin and norepinephrine in the synaptic cleft by blocking their reuptake. These neurotransmitters are key components of the descending inhibitory pain pathways, which dampen pain signals traveling up the spinal cord to the brain.
-
Tricyclic Antidepressants (TCAs - e.g., Amitriptyline): TCAs also block the reuptake of serotonin and norepinephrine, similar to SNRIs. Additionally, they have effects on other receptors, including sodium channels, which may contribute to their analgesic properties.
References
A Head-to-Head Comparison of Dasolampanel and Other Kainate Receptor Antagonists for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of Dasolampanel with other key kainate receptor antagonists. This document compiles available preclinical and clinical data to facilitate an objective evaluation of their performance and characteristics.
This compound (formerly NGX-426 or LY545694) is an orally bioavailable competitive antagonist of both AMPA and kainate receptors.[1] It was developed as a follow-on compound to tezampanel (LY293558), which is also a non-selective AMPA/kainate antagonist but requires intravenous administration.[1][2] The therapeutic potential of these compounds has been explored in chronic pain conditions, including neuropathic pain and migraine.[1] This guide will compare this compound and its parent compound, tezampanel, with other notable kainate antagonists, including the non-selective antagonist NBQX and the subunit-selective negative allosteric modulator perampanel.
Quantitative Comparison of Antagonist Affinity and Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and potency (IC50) of this compound and other selected kainate receptor antagonists. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: Binding Affinity (Ki) of Kainate Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Tezampanel | Not Reported | Not Reported | Not Reported | Not Reported | |
| NBQX | Kainate (native) | 78 | Rat | Radioligand Binding | [3] |
| AMPA (native) | 63 | Rat | Radioligand Binding |
Table 2: Potency (IC50) of Kainate Receptor Antagonists
| Compound | Receptor Subtype/Preparation | IC50 (µM) | Species | Assay Type | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Tezampanel | Not Reported | Not Reported | Not Reported | Not Reported | |
| NBQX | AMPA (native) | 0.15 | Not Specified | Not Specified | |
| Kainate (native) | 4.8 | Not Specified | Not Specified | ||
| Kainate (steady response) | 0.92 | Rat | Whole-cell patch clamp | ||
| Kainate (transient response) | 6.1 | Rat | Whole-cell patch clamp | ||
| Perampanel | GluK1/GluK5 | 0.88 | Human | Whole-cell patch clamp | |
| GluK2/GluK5 | 0.61 | Human | Whole-cell patch clamp | ||
| GluK1 | 19 | Human | Whole-cell patch clamp | ||
| GluK2 | ~26 | Human | Whole-cell patch clamp | ||
| GluK2/Neto1 | 5.4 | Human | Whole-cell patch clamp | ||
| GluK2/Neto2 | 5.8 | Human | Whole-cell patch clamp | ||
| Native KARs (DRG neurons) | 11.2 | Mouse | Whole-cell patch clamp | ||
| Native KARs (mossy fiber) | 2.9 | Mouse | Whole-cell patch clamp |
Data for this compound and tezampanel binding affinities and potencies against specific kainate receptor subtypes were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of these kainate antagonists.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for kainate receptors.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target kainate receptor subtypes are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Incubation: A constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]kainate) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application and the modulatory effects of antagonists.
Objective: To determine the potency (IC50) of a test compound in inhibiting kainate receptor-mediated currents.
General Protocol:
-
Cell Preparation: Neurons or cell lines expressing the desired kainate receptor subunits are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Agonist Application: A kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist at various concentrations to assess its inhibitory effect on the agonist-evoked current.
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine the concentration-response relationship for the antagonist, from which the IC50 value is calculated.
Clinical Trials for Painful Diabetic Neuropathy (this compound)
Objective: To evaluate the efficacy and safety of this compound for the treatment of painful diabetic peripheral neuropathy.
Study Design (based on NCT00785577):
-
Phase: 2
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months and a mean pain score of at least 4 on an 11-point Likert scale.
-
Intervention: Patients were randomized to receive one of three doses of this compound (LY545694), pregabalin (active control), or placebo.
-
Primary Outcome: The primary efficacy measure was the change in the weekly mean of the 24-hour average pain severity score from baseline to the end of treatment, as recorded in a daily diary.
-
Secondary Outcomes: Included assessments of pain, sleep, and overall improvement.
Results: The clinical trials of this compound in both osteoarthritis and diabetic peripheral neuropathic pain did not show a significant difference in pain reduction between the this compound groups and the placebo group.
Signaling Pathways and Visualizations
Kainate receptors mediate their effects through both ionotropic (ion channel) and metabotropic (G-protein coupled) signaling pathways.
Canonical (Ionotropic) and Non-Canonical (Metabotropic) Kainate Receptor Signaling
Kainate receptor activation leads to the opening of its ion channel, allowing the influx of Na+ and Ca2+, which results in membrane depolarization. In addition to this canonical ionotropic signaling, kainate receptors can also initiate metabotropic signaling cascades through the activation of G-proteins, influencing downstream effectors like adenylyl cyclase and phospholipase C.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel kainate receptor antagonist typically involves a series of in vitro and in vivo experiments to determine its affinity, potency, selectivity, and efficacy.
References
Independent Verification of Dasolampanel's Binding Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding profile of Dasolampanel, a competitive AMPA and kainate receptor antagonist, with other relevant compounds. The information presented herein is intended to support independent verification and further research into the therapeutic potential of this compound.
Comparative Binding Affinity of AMPA/Kainate Receptor Antagonists
This compound (also known as NGX-426 or LY545694) is an orally bioavailable competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It was developed as a follow-on compound to tezampanel.[1] this compound has shown selectivity for the GluK5 (formerly iGluR5) kainate receptor subunit.[1]
To provide a clear comparison of binding affinities, the following table summarizes the available quantitative data for this compound's precursor, tezampanel, and other key AMPA/kainate receptor antagonists.
| Compound | Receptor Target(s) | Binding Affinity (IC50/Ki) | Antagonist Type |
| Tezampanel (LY293558) | AMPA/Kainate (selective for GluK5) | Data not available in publicly accessible literature | Competitive |
| Perampanel | AMPA | IC50: 93 nM, Kd: 59.8 nM | Non-competitive |
| CNQX | AMPA | IC50: 0.3 µM (300 nM) | Competitive |
| Kainate | IC50: 1.5 µM (1500 nM) | Competitive |
Experimental Protocols: Radioligand Displacement Assay
The binding affinities of compounds like this compound are typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Principle of the Assay
A fixed concentration of a radiolabeled ligand (e.g., [³H]-AMPA or [³H]-kainate) is incubated with a preparation of cell membranes expressing the target AMPA or kainate receptors. Increasing concentrations of the unlabeled competitor drug are added to the mixture. The competitor's ability to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the membranes after separation from the unbound radioligand. This data is then used to calculate the competitor's inhibition constant (Ki) or the concentration that inhibits 50% of the radioligand binding (IC50).
General Protocol
-
Membrane Preparation:
-
Culture cells expressing the specific AMPA or kainate receptor subunits of interest.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound).
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-AMPA).
-
The prepared cell membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Radioligand Displacement Assay Workflow.
Caption: this compound's Mechanism of Action.
References
A Comparative Guide to the In Vivo Analgesic Properties of Dasolampanel and other AMPA/Kainate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo analgesic properties of Dasolampanel, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. Due to the limited availability of preclinical in vivo data for this compound, this guide draws comparisons with its parent compound, tezampanel, and other relevant AMPA/kainate antagonists like perampanel and NBQX. The data presented herein is intended to offer a comprehensive understanding of the potential analgesic efficacy of this class of compounds in various animal models of pain.
Mechanism of Action: Targeting Glutamatergic Neurotransmission
This compound functions as a competitive antagonist at both AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1] By blocking these receptors, this compound reduces the excitatory signaling cascade initiated by glutamate, a key neurotransmitter involved in the transmission and sensitization of pain signals. This mechanism is believed to underlie its analgesic effects in various pain states.[2][3]
Comparative In Vivo Analgesic Performance
The following tables summarize the quantitative data from preclinical studies on AMPA/kainate receptor antagonists in various animal models of pain.
Table 1: Neuropathic Pain Models
| Compound | Model | Species | Dosage | Route | Key Findings |
| Perampanel | Chronic Constriction Injury (CCI) | Rat | 3 and 6 mg/kg | p.o. | Significantly attenuated mechanical hyperalgesia, cold allodynia, and heat hyperalgesia.[2] |
| Perampanel | Chronic Constriction Injury (CCI) | Mouse | 5 mg/kg (acute) | p.o. | Significantly reduced CCI-induced mechanical allodynia and hyperalgesia. |
| Tezampanel | Postoperative Pain (Plantar Incision) | Rat | 100, 300, 1000 nmol | Epidural | Decreased guarding pain score, increased heat withdrawal latency, and increased mechanical withdrawal threshold. |
Table 2: Acute and Inflammatory Pain Models
| Compound | Model | Species | Dosage | Route | Key Findings |
| Perampanel | Hot Plate Test | Mouse | 5 mg/kg (acute) | p.o. | Significantly increased latency to paw licking/jumping. |
| Perampanel | Tail Flick Test | Mouse | 5 mg/kg (acute) | p.o. | Significantly increased tail flick latency. |
| Perampanel | Acetic Acid-Induced Writhing | Mouse | 5 mg/kg (acute) | p.o. | Significantly reduced the number of writhes. |
| Tezampanel | Heat Withdrawal | Rat | 100, 300, 1000 nmol | Epidural | Increased withdrawal latency to a heat stimulus. |
| NBQX | Antigen-Induced Arthritis | Rat | Not specified | Intra-articular | Reduced swelling, inflammation, and joint degeneration scores. |
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below.
Hot Plate Test
This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes.
-
Administer the test compound (e.g., this compound) or vehicle at the predetermined time before the test.
-
Gently place the animal on the heated surface of the hot plate and start a stopwatch simultaneously.
-
Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first definite paw lick or jump.
-
A cut-off time (typically 30-60 seconds) is imposed to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.
-
-
Endpoint: A significant increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
This assay measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed and positioned over the light source.
-
Activate the light source, which starts a timer.
-
The heat applied to the tail increases, and the animal will flick its tail out of the beam upon feeling pain.
-
The apparatus automatically detects the tail flick and stops the timer, recording the latency.
-
A cut-off time is set to avoid tissue damage.
-
-
Endpoint: An increase in the time taken to flick the tail is indicative of analgesia.
Von Frey Test for Mechanical Allodynia
This test is used to assess changes in sensitivity to a mechanical stimulus, a hallmark of neuropathic pain.
-
Apparatus: A set of von Frey filaments, which are calibrated monofilaments that exert a specific force when bent.
-
Procedure:
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Press the filament until it buckles and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is applied.
-
-
Endpoint: The force (in grams) at which the animal withdraws its paw. An increase in the withdrawal threshold in drug-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.
Formalin Test
This model assesses nociceptive behavior in two distinct phases, reflecting both acute nociceptive pain and inflammatory pain with central sensitization.
-
Procedure:
-
Acclimatize the animal in a clear observation chamber.
-
Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, involving inflammatory processes and central sensitization.
-
-
-
Endpoint: A reduction in the time spent licking/biting in either phase indicates an analgesic effect. Centrally acting analgesics are often effective in both phases, while peripherally acting agents are typically more effective in the second phase.
Conclusion
The available preclinical data on AMPA/kainate receptor antagonists, including this compound's parent compound tezampanel and other drugs in its class, suggest a potential therapeutic role in the management of various pain states, including neuropathic and inflammatory pain. Their mechanism of action, targeting a fundamental pathway in nociceptive transmission, provides a strong rationale for their analgesic properties. Further in vivo studies specifically investigating this compound are warranted to fully elucidate its analgesic profile and benchmark its efficacy against existing therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of pain drug discovery and development.
References
- 1. Effectiveness of perampanel in managing chronic pain caused by the complex regional pain syndrome: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic pain attenuating effects of perampanel in an experimental model of chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating Dasolampanel's Mechanism: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the mechanism of action of Dasolampanel, a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Developed for the treatment of chronic pain, this compound's preclinical and clinical data are compared with other relevant compounds, including its parent compound tezampanel, the non-competitive AMPA receptor antagonist perampanel, and the gabapentinoids, gabapentin and pregabalin. This guide is intended to assist researchers in replicating and building upon existing findings.
Mechanism of Action: Targeting Glutamate Receptors
This compound exerts its effects by competitively blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This action inhibits ion flow through the receptor channels, thereby reducing neuronal excitability. This mechanism is particularly relevant in conditions of chronic pain where hyperexcitability of neurons in pain pathways is a key pathological feature.
The following diagram illustrates the signaling pathway affected by this compound:
Comparative In Vitro Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and comparator compounds at AMPA and kainate receptors. This data is crucial for understanding the potency and selectivity of these molecules.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |
| This compound (LY545694) | AMPA/Kainate | Data not publicly available | - |
| Tezampanel | AMPA/Kainate | Competitive antagonist | [1][2] |
| Perampanel | AMPA (non-competitive) | IC50: 0.23 µM (hippocampal slices) | [3][4] |
| Kainate (non-competitive) | IC50: 0.56 µM (cultured neurons) | [3] | |
| Gabapentin | α2δ subunit of VGCCs | Does not bind to AMPA/kainate | |
| Pregabalin | α2δ subunit of VGCCs | Does not bind to AMPA/kainate |
VGCCs: Voltage-Gated Calcium Channels
Preclinical Efficacy in Animal Models of Pain
This compound has been evaluated in various preclinical models of inflammatory and neuropathic pain. These studies are essential for establishing proof-of-concept before moving to human trials.
Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia: This model induces localized inflammation and hypersensitivity to thermal stimuli.
-
A solution of carrageenan (typically 1-3%) is injected into the plantar surface of one hind paw of a rodent.
-
At a predetermined time after injection (e.g., 2-4 hours), a radiant heat source is applied to the plantar surface of the paw.
-
The latency for the animal to withdraw its paw is measured as an indicator of thermal hyperalgesia.
-
The test compound or vehicle is administered before the heat stimulus, and the reversal of hyperalgesia is quantified.
Formalin-Induced Pain: This model assesses the response to a persistent chemical noxious stimulus, eliciting a biphasic pain response.
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of a rodent's hind paw.
-
The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded.
-
Observations are typically made during two distinct phases: Phase 1 (0-5 minutes post-injection, representing direct nociceptor activation) and Phase 2 (15-60 minutes post-injection, reflecting inflammatory pain and central sensitization).
-
The effect of a test compound on the duration of licking/biting in each phase is measured.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This surgical model mimics peripheral nerve damage to induce chronic neuropathic pain.
-
Under anesthesia, the sciatic nerve of a rodent is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia over several days.
-
The efficacy of a test compound in reversing these pain behaviors is assessed using tools like von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia).
The workflow for a typical preclinical pain study is depicted below:
Comparative Preclinical Data
| Compound | Animal Model | Efficacy Endpoint | Result | Reference |
| This compound (LY545694) | Carrageenan-induced thermal hyperalgesia | Reversal of hyperalgesia | Effective (quantitative data not available) | |
| Formalin-induced pain | Reduction in licking/biting | Effective (quantitative data not available) | - | |
| Perampanel | Chronic Constriction Injury (CCI) | Attenuation of pain | Effective | |
| Gabapentin | Chronic Constriction Injury (CCI) | Reversal of allodynia | Effective | - |
| Pregabalin | Chronic Constriction Injury (CCI) | Reversal of allodynia | Effective | - |
Clinical Trial Findings in Chronic Pain
This compound (as LY545694) has been investigated in Phase II clinical trials for the treatment of painful diabetic peripheral neuropathy (DPN) and osteoarthritis (OA) of the knee.
Comparative Clinical Data: Painful Diabetic Neuropathy
| Treatment | Dosage | Primary Outcome | Responder Rate (≥50% pain reduction) | Reference |
| This compound (LY545694) | Various | Change in pain score | Not significantly different from placebo | |
| Pregabalin | 300 mg/day | Change in pain score | 46% | |
| 600 mg/day | Change in pain score | 48% | ||
| Placebo | - | Change in pain score | 18% |
Comparative Clinical Data: Osteoarthritis of the Knee
| Treatment | Dosage | Primary Outcome | Result | Reference |
| This compound (LY545694) | Various | Change in pain score | Not significantly different from placebo | |
| Placebo | - | Change in pain score | - |
The logical relationship for assessing clinical trial outcomes is as follows:
Conclusion
Published findings indicate that this compound is a competitive antagonist of AMPA and kainate receptors, a mechanism that has shown promise in preclinical models of pain. However, Phase II clinical trials in painful diabetic neuropathy and osteoarthritis did not demonstrate a significant separation from placebo in reducing pain scores. Further research may be warranted to explore different patient populations, dosing regimens, or pain conditions where this mechanism of action may prove more effective. The data and protocols presented in this guide offer a foundation for researchers to critically evaluate and potentially expand upon the existing knowledge of this compound and the broader class of AMPA/kainate receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Epidural tezampanel, an AMPA/kainate receptor antagonist, produces postoperative analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Dasolampanel in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal and handling of Dasolampanel. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical hygiene and waste management.
Immediate Safety and Disposal Plan
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. Environmental release must be strictly avoided.[1]
Core Disposal Procedure:
-
Waste Collection: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware (e.g., weighing boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled in accordance with local and institutional regulations, specifying the contents as "Hazardous Waste: this compound" and including appropriate hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous liquid waste container.
-
Spill Management: In the event of a spill, the area should be immediately secured. Personnel must wear appropriate PPE, including gloves, safety goggles, and a lab coat. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and the collected material disposed of as hazardous waste.[1] The area should then be decontaminated.
-
Final Disposal: The sealed hazardous waste containers must be disposed of through an approved and licensed waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Precautionary Statement | Citation |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precaution | P273 | Avoid release to the environment. | |
| Spill Response | P391 | Collect spillage. |
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol outlines a method to determine the binding affinity of this compound for the AMPA receptor.
1. Objective: To determine the inhibitory constant (Ki) of this compound at the human AMPA receptor using a competitive binding assay with a known radiolabeled ligand.
2. Materials:
-
This compound
-
Membrane preparation from cells expressing human AMPA receptors
-
Radioligand (e.g., [³H]-AMPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled AMPA receptor agonist like glutamate)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
3. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and a specific concentration of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the liquid scintillation cocktail, and cap the vials.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for its proper disposal.
References
Essential Safety and Operational Protocols for Handling Dasolampanel
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Dasolampanel is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure to mitigate are ingestion, inhalation, and direct contact with skin and eyes.
Summary of Hazards:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment. P391: Collect spillage. |
Recommended Personal Protective Equipment (PPE):
To minimize exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a Ventilated Area | Handling should be performed in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols. |
Experimental Protocols: Safe Handling and Storage Procedures
Adherence to standardized procedures is critical for the safe handling and storage of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
If working with powdered this compound, perform all weighing and transfers within a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water.
-
Properly remove and dispose of gloves.
-
Storage Conditions:
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory guidelines.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including contaminated PPE, weighing paper, and pipette tips, in a designated, labeled hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is properly sealed and stored in a designated secondary containment area.
-
-
Environmental Precaution:
-
Due to its high aquatic toxicity, do not dispose of this compound or its containers in the regular trash or down the drain.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through an approved waste disposal plant or your institution's environmental health and safety office.
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
